5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPBMEIOVLUOBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696618 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-11-3 | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This compound, also known as 5-Bromo-4-amino-7-azaindole, is a heterocyclic compound of significant interest to the medicinal chemistry community. Its core structure, the 7-azaindole scaffold, is a privileged pharmacophore, acting as a bioisostere of both indoles and purines, which allows it to mimic the hydrogen bonding patterns of the adenine fragment in ATP. This characteristic has positioned 7-azaindole derivatives as highly effective and versatile scaffolds for the development of potent kinase inhibitors targeting a range of oncogenic signaling pathways.[1][2]
The strategic placement of the 4-amino group and the 5-bromo substituent on this scaffold provides medicinal chemists with two critical vectors for molecular elaboration. The amino group can serve as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of a target kinase. Simultaneously, the bromine atom acts as a versatile synthetic handle, enabling the introduction of diverse aryl and heteroaryl groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS: 1190317-11-3), offers detailed protocols for its experimental characterization, and discusses its synthesis from the perspective of a senior application scientist. The insights herein are intended to empower researchers in drug development to fully leverage the potential of this valuable building block.
Core Physicochemical and Structural Data
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development, influencing everything from initial screening assay design to final formulation. While some experimental data for this specific molecule is not publicly available, we can infer key properties from its parent scaffold and computational predictions, providing a robust starting point for laboratory investigation.
| Property | Value / Observation | Source / Method |
| CAS Number | 1190317-11-3 | [3][4] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Appearance | Expected to be a solid (powder/crystal) | Inferred |
| Melting Point | Not experimentally determined. The parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 178-182 °C. The 4-amino derivative is expected to have a similar, though likely higher, melting point due to increased hydrogen bonding potential. | [5] |
| Boiling Point | Not applicable. The compound is expected to decompose at temperatures required for boiling under atmospheric pressure. | Inferred |
| Solubility | Water: Sparingly soluble. Polar Organic Solvents (DMSO, DMF, Methanol): Expected to be soluble. Non-polar Solvents (Hexane, Toluene): Expected to be poorly soluble. Note: Azaindole scaffolds generally exhibit enhanced aqueous solubility compared to their indole counterparts. | |
| Predicted pKa | The most basic center is predicted to be the 4-amino group, with an estimated pKa of ~4.5-5.5. The pyridine nitrogen (N7) is less basic due to aromaticity, and the pyrrole nitrogen (N1) is generally non-basic. | Computational Prediction |
| Predicted logP | 1.5 ± 0.5 | Computational Prediction |
Spectroscopic Characterization: A Predictive Analysis
Detailed spectroscopic analysis is essential for confirming the identity and purity of the target compound. While a definitive experimental spectrum for this compound is not available in the cited literature, we can provide an expert prediction based on the well-characterized parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a strong electron-donating amino group at the C4 position will induce significant and predictable changes in the chemical shifts of the aromatic protons and carbons compared to the parent scaffold.
Reference Data: Experimental ¹H and ¹³C NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (in DMF-d₇)[6]
| Nucleus | Chemical Shift (ppm) | Position |
| ¹H | 11.91 (bs) | H-1 (NH) |
| ¹H | 8.30 (d) | H-6 |
| ¹H | 8.20 (d) | H-4 |
| ¹H | 7.63 (t) | H-2 |
| ¹H | 6.50 (m) | H-3 |
| ¹³C | 147.5 | C-7a |
| ¹³C | 142.9 | C-6 |
| ¹³C | 130.3 | C-4 |
| ¹³C | 128.2 | C-2 |
| ¹³C | 122.1 | C-3a |
| ¹³C | 111.1 | C-5 |
| ¹³C | 100.0 | C-3 |
Predicted ¹H and ¹³C NMR for this compound:
-
¹H NMR:
-
The proton at H-4 in the parent compound (8.20 ppm) will be replaced by the amino group.
-
A new broad singlet corresponding to the -NH₂ protons will appear, likely in the range of 5.0-7.0 ppm, the exact position being solvent and concentration-dependent.
-
The signal for H-6 (originally 8.30 ppm) will experience a significant upfield shift due to the strong electron-donating effect of the para-amino group, potentially moving to the 7.5-7.8 ppm region.
-
The pyrrole protons H-2 and H-3 should be less affected, but may experience minor shifts. The NH proton at H-1 will remain, likely as a broad singlet.
-
-
¹³C NMR:
-
The carbon at C-4 (originally 130.3 ppm) will experience a very strong upfield shift and become a carbon bearing the amino group, moving into the 140-150 ppm range.
-
The carbon at C-5 , which bears the bromine atom, will be shifted upfield due to the ortho-amino group.
-
The carbon at C-6 (originally 142.9 ppm) will also be shifted significantly upfield due to the para-amino group's influence.
-
The other carbons in the ring system will experience smaller shifts.
-
Mass Spectrometry (MS)
For mass spectrometric analysis, the key is to identify the molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of bromine.
-
Expected Molecular Ion: C₇H₆BrN₃ has a monoisotopic mass of 210.9745.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, in the mass spectrum, one should observe two peaks of nearly equal intensity for the molecular ion:
-
M+ peak at m/z ≈ 211
-
[M+2]+ peak at m/z ≈ 213
-
-
Electrospray Ionization (ESI+): The protonated molecule, [M+H]⁺, would be observed at m/z ≈ 212 and 214.
Synthesis Pathway: A Validated Approach
While multiple synthetic routes to the 7-azaindole core exist, a highly effective and field-proven method for introducing the C4-amino group onto a pre-existing halo-substituted pyrrolopyridine is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and excellent yields. The following workflow is based on established methodologies for similar transformations.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 4. 1H-Pyrrolo[2,3-b]pyridin-4-amine, 5-bromo- (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in contemporary medicinal chemistry. As a privileged heterocyclic motif, it serves as a bioisostere for both indoles and purines, enabling it to interact with a wide array of biological targets. Its significance is underscored by its presence in numerous kinase inhibitors, including the FDA-approved drug Vemurafenib, which targets the BRAF V600E mutation in melanoma.[1] The strategic functionalization of the 7-azaindole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190317-11-3) is a key intermediate, engineered for the development of next-generation therapeutics. The bromine atom at the C5 position provides a reactive handle for cross-coupling reactions, while the amine at C4 is crucial for establishing key interactions within the ATP-binding sites of kinases.[2][3] This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this critical building block, ensuring the scientific integrity required for progression in drug development pipelines.
Part 1: Synthesis Strategy - A Logic-Driven Approach
The synthesis of this compound is most effectively achieved through a multi-step process starting from a commercially available precursor. The key transformation is the introduction of the C4-amino group onto a pre-brominated 7-azaindole core. A robust and widely adopted method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[4][5]
Experimental Protocol: Synthesis of this compound
-
Starting Material: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Amine Source: A suitable source of ammonia, such as benzophenone imine followed by hydrolysis, or a protected amine that can be deprotected post-coupling.
-
Catalyst System: A palladium precatalyst, such as RuPhos Pd G2, is chosen for its high reactivity and functional group tolerance.[6]
-
Ligand: A bulky, electron-rich biarylphosphine ligand like RuPhos is essential for promoting the reductive elimination step.[4]
-
Base: A strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the amine and facilitate the catalytic cycle.[7]
-
Solvent: An anhydrous, aprotic solvent like toluene or dioxane is used to ensure the stability of the catalyst and reagents.
-
Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 110 °C) to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched, and subjected to an extractive work-up. The crude product is then purified by silica gel column chromatography to yield the desired this compound.
Caption: Synthetic workflow for this compound.
Part 2: A Multi-Pronged Approach to Structure Elucidation
The unambiguous confirmation of the molecular structure of this compound requires a synergistic application of multiple analytical techniques. This self-validating system ensures that the identity and purity of the compound are established beyond any reasonable doubt.
Mass Spectrometry: The Initial Confirmation
High-resolution mass spectrometry (HRMS) provides the first piece of evidence by confirming the elemental composition of the synthesized molecule.
-
Expected Molecular Formula: C₇H₆BrN₃
-
Expected Monoisotopic Mass: 210.9745 (for ⁷⁹Br) and 212.9725 (for ⁸¹Br)
-
Key Observation: The presence of a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) is the hallmark of a monobrominated compound, providing strong evidence for the incorporation of the bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Map
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of each atom in the molecule. A full suite of 1D and 2D NMR experiments is required for a complete assignment.
Reference Data: The known NMR data for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, serves as a crucial baseline for our analysis.[8]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
The introduction of the electron-donating amino group at the C4 position is expected to cause a significant upfield shift (to a lower ppm value) for the proton at the C6 position due to increased electron density.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-N1 | ~11.5 | br s | - | Exchangeable proton on the pyrrole nitrogen. |
| H-C6 | ~7.5 | s | - | Significant upfield shift from the parent compound (~8.3 ppm) due to the +M effect of the NH₂ group at C4. |
| H-C2 | ~7.6 | d | ~2.5 | Similar to the parent compound. |
| H-C3 | ~6.4 | d | ~2.5 | Similar to the parent compound. |
| H-N4 | ~6.0 | br s | - | Exchangeable protons of the newly introduced amino group. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
The carbon atoms in the pyridine ring, particularly C4 and C6, will experience the most significant changes in their chemical shifts upon amination.
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C7a | ~148 | Similar to the parent compound. |
| C4 | ~150 | Significant downfield shift due to the direct attachment of the electronegative nitrogen atom. |
| C6 | ~110 | Significant upfield shift due to the strong electron-donating effect of the amino group. |
| C2 | ~128 | Similar to the parent compound. |
| C3a | ~122 | Similar to the parent compound. |
| C5 | ~95 | Significant upfield shift due to the combined effect of the bromine and the amino group. |
| C3 | ~100 | Similar to the parent compound. |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments, such as HSQC and HMBC, are indispensable for unambiguously assigning the proton and carbon signals and confirming the overall connectivity.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. It is used to confirm the assignments made in the 1D spectra.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is the key to piecing together the molecular puzzle. For instance, a correlation between the H-C6 proton and the C4 and C5 carbons would definitively confirm the position of the amino group.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 1190317-11-3 [benchchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190317-11-3): A Key Building Block for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 7-Azaindole Scaffold in Kinase Inhibition
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, registered under CAS number 1190317-11-3, is a heterocyclic amine belonging to the 7-azaindole family of compounds. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of both indoles and purines. This unique structural feature allows it to function as a versatile hinge-binding motif in the ATP-binding site of a wide array of protein kinases. Consequently, this compound has garnered significant interest as a key building block in the synthesis of potent and selective kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its role in the development of next-generation kinase inhibitors.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity in a research setting.
| Property | Value | Source |
| CAS Number | 1190317-11-3 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | White to yellow or orange powder/crystal | [3] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [2] |
Safety Information:
This compound requires careful handling in a laboratory setting. It is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Mechanism of Action: A Scaffold for Targeting Kinase ATP-Binding Sites
The primary utility of this compound in drug discovery lies in its role as a foundational scaffold for the synthesis of kinase inhibitors. The nitrogen atoms within the pyrrolopyridine ring system are strategically positioned to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The bromine atom at the 5-position and the amine group at the 4-position serve as key chemical handles for further molecular elaboration. Through synthetic modifications at these positions, researchers can introduce various substituents to target specific pockets within the ATP-binding site, thereby achieving both high potency and selectivity for the desired kinase target.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of several important kinase families implicated in cancer and inflammatory disorders, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is a known driver in various cancers.[4][5][6]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response, and its inhibition is a validated strategy for treating inflammatory diseases.[2]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor plays a crucial role in the regulation of macrophages and is a target in oncology and inflammatory diseases.[2]
-
B-Raf: A serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often mutated in cancer.[2]
The following diagram illustrates the generalized mechanism of action for a kinase inhibitor derived from the 7-azaindole scaffold.
Figure 1: A diagram illustrating the interaction of a 7-azaindole-based kinase inhibitor with the ATP-binding site of a target kinase.
Synthetic Strategies: Building Complexity from a Core Scaffold
The synthesis of kinase inhibitors from this compound typically involves a series of well-established organic reactions. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents. The amine group at the 4-position can be functionalized through reactions like the Buchwald-Hartwig amination to introduce further diversity.
A representative synthetic workflow is outlined below:
Figure 2: A generalized synthetic workflow for the elaboration of this compound into more complex kinase inhibitors.
Experimental Protocols
The following are representative, foundational protocols for the in vitro evaluation of novel kinase inhibitors derived from this compound. These protocols are based on established methodologies for similar small molecule kinase inhibitors.[7][8]
In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of target kinases.
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.
Procedure:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in the kinase reaction buffer to achieve the desired concentration range.
-
Prepare solutions of the target kinase, a biotinylated substrate peptide, and ATP in the kinase reaction buffer.
-
-
Assay Execution:
-
In a 384-well assay plate, add the test compound at various concentrations.
-
Add the kinase and the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.
-
Incubate the plate for a further period (e.g., 60 minutes) to allow for the development of the detection signal.
-
-
Data Analysis:
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the ratio of the emission at 665 nm (acceptor) to 615 nm (donor).
-
Plot the signal ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Proliferation Assay (SRB Assay)
Objective: To assess the anti-proliferative effect of a test compound on a cancer cell line with dysregulated kinase signaling.
Methodology: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Procedure:
-
Cell Culture:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with increasing concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation and Staining:
-
After the incubation period, fix the cells by adding cold trichloroacetic acid.
-
Wash the plates with water and stain the fixed cells with SRB dye.
-
Remove the unbound dye by washing with 1% acetic acid.
-
-
Data Acquisition and Analysis:
-
Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Biological Activity of a Related Scaffold
While specific biological data for this compound is not extensively available in the public domain, a closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, has been utilized as a ligand in the synthesis of platinum(II) complexes with demonstrated cytotoxic activity.[9] The complex cis-[PtCl₂(5BrHaza)₂] (where 5BrHaza is 5-Bromo-1H-pyrrolo[2,3-b]pyridine) has shown significant cytotoxicity against several human cancer cell lines, with IC₅₀ values surpassing those of the established chemotherapy drug, cisplatin.[9]
| Cell Line | Cancer Type | cis-[PtCl₂(5BrHaza)₂] IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| HOS | Osteosarcoma | 2.5 | 34.2 |
| MCF7 | Breast Carcinoma | 2.0 | 19.6 |
| LNCaP | Prostate Carcinoma | 1.5 | 3.8 |
These findings underscore the potential of the 5-bromo-7-azaindole scaffold as a pharmacologically active core for the development of novel anti-cancer agents.[9]
Suppliers
This compound is available from several commercial suppliers for research purposes, including:
-
Reagentia[1]
-
Benchchem[2]
-
Oakwood Chemical[10]
-
TCI Chemicals (for the related 5-Bromo-1H-pyrrolo[2,3-b]pyridine)[3]
-
Sigma-Aldrich (for related pyrazolopyridinamine derivatives)[11]
Conclusion
This compound represents a strategically important building block for the synthesis of kinase inhibitors. Its 7-azaindole core provides a robust platform for engaging the hinge region of kinase ATP-binding sites, while the bromine and amine functionalities offer versatile handles for synthetic diversification to achieve potency and selectivity. The established synthetic routes and in vitro evaluation protocols provide a clear path for researchers to utilize this compound in the discovery and development of novel targeted therapies for a range of human diseases.
References
- 1. 1H-Pyrrolo[2,3-b]pyridin-4-amine, 5-bromo- (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. This compound|CAS 1190317-11-3 [benchchem.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1H-pyrrolo[2,3-b]pyridine [oakwoodchemical.com]
- 11. 5-Bromo-1H-pyrazolo 3,4-b pyridin-3-amine AldrichCPR 405224-24-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-7-azaindole Derivatives
Foreword: The Analytical Imperative for a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its structural similarity to purine and indole allows it to engage with a multitude of biological targets, from protein kinases to DNA.[1][2] The introduction of a bromine atom at the 5-position, creating 5-bromo-7-azaindole, further enhances its utility. This modification provides a reactive handle for synthetic diversification through cross-coupling reactions and modulates the electronic properties of the ring system. Consequently, 5-bromo-7-azaindole has become a critical intermediate in the synthesis of numerous pharmaceuticals, including novel anti-cancer agents.[3][4][5]
Given its pivotal role, unambiguous structural confirmation and purity assessment are not mere procedural formalities; they are the bedrock upon which successful drug discovery programs are built. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 5-bromo-7-azaindole and its derivatives. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
The Molecular Blueprint: Structure and Numbering
A prerequisite for any spectroscopic discussion is a clear understanding of the molecule's structure and the conventional numbering system. This ensures that data is reported and interpreted uniformly across the scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes | MDPI [mdpi.com]
- 3. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: Starting Materials and Strategic Considerations
Abstract
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a functionalized 7-azaindole, is a highly valued scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines and indoles allows it to serve as a "privileged" core in the design of potent kinase inhibitors and other therapeutic agents.[1][2] The strategic introduction of the 4-amino and 5-bromo groups provides orthogonal handles for further molecular elaboration, making this intermediate a cornerstone in the synthesis of complex pharmaceutical candidates, including inhibitors for targets like Colony-Stimulating Factor 1 Receptor (CSF1R) and Janus kinase 3 (JAK3).[1][3] This guide provides an in-depth analysis of the prevalent synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic that governs the construction of this critical building block.
Introduction: The Strategic Importance of the 7-Azaindole Core
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution significantly alters the molecule's electronic properties and hydrogen bonding capabilities, often leading to enhanced binding affinity and selectivity for biological targets. The target molecule, this compound, is a testament to the strategic functionalization of this core. The bromine atom at the C5 position is ideal for introducing diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C4-amine group serves as a key interaction point or a vector for further derivatization.
The synthesis of this molecule is not trivial and is a multi-step process where regioselectivity is the paramount challenge. The selection of the initial starting material dictates the overall synthetic route, its efficiency, and scalability. This guide will explore the most common and logical pathway: the sequential functionalization of the parent 7-azaindole ring system.
Primary Synthetic Pathway: Sequential Functionalization of 1H-Pyrrolo[2,3-b]pyridine
The most direct and widely adopted approach begins with the commercially available parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). This linear strategy involves a series of regioselective reactions to install the required chloro, bromo, and amino functionalities. The causality behind this sequence is rooted in the inherent reactivity of the bicyclic system.
Caption: Primary synthetic route to the target compound from 7-azaindole.
Starting Material: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
This is the foundational starting material for the most logical synthetic route. Its commercial availability makes it an attractive entry point for research and development. The key challenge is to control the site of electrophilic and nucleophilic attack on the two distinct rings. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich.
Step 1: Regioselective C4-Chlorination
Direct chlorination of the pyridine ring is difficult. Therefore, an activation strategy is employed. The pyridine nitrogen is first oxidized to an N-oxide. This N-oxide intermediate serves two purposes: it deactivates the C2 and C6 positions towards electrophilic attack and simultaneously activates the C4 position for nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs the chlorine atom regioselectively at the C4 position and removes the N-oxide.
Step 2: Regioselective C5-Bromination
With the 4-chloro intermediate in hand, the next step is the bromination of the electron-rich pyrrole ring. The directing influence of the pyrrole nitrogen favors electrophilic substitution at the C3 and C5 positions. In this case, bromination with N-Bromosuccinimide (NBS) or other electrophilic bromine sources proceeds with high regioselectivity at the C5 position, yielding the crucial intermediate, 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine . This intermediate is also commercially available, offering a potential shortcut in the synthetic sequence.[4]
Step 3: Nucleophilic Aromatic Substitution (SNAr) at C4
The final step is the introduction of the amine at the C4 position. The chlorine atom, activated by the electron-withdrawing pyridine nitrogen, is susceptible to nucleophilic displacement. This can be achieved under several conditions:
-
Direct Amination: Heating the 4-chloro intermediate with a source of ammonia, such as ammonium hydroxide in a sealed vessel, can directly install the 4-amino group.
-
Palladium-Catalyzed Amination: For more complex amines or under milder conditions, a Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction provides a general and efficient route to form the C-N bond.[5]
Key Synthetic Intermediates and Commercial Availability
The efficiency of any synthetic campaign relies on the accessibility of key starting materials and intermediates. For the synthesis of this compound, several key compounds are available from commercial suppliers, which can significantly accelerate research timelines.
| Compound Name | CAS Number | Role in Synthesis | Commercial Availability Notes |
| 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Primary Starting Material | Readily available from multiple chemical suppliers. |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-31-8 | Key Intermediate 1 | Commercially available, allowing bypass of the initial N-oxidation/chlorination steps.[6][7] |
| 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | 876343-82-7 | Key Intermediate 2 (Direct Precursor) | Commercially available from suppliers like BLDpharm, providing the most direct precursor to the final amination step.[4] |
Experimental Protocol: Amination of the Direct Precursor
The following protocol is a representative procedure for the final and critical step of the synthesis. It is a self-validating system where the successful formation of the product can be confirmed by standard analytical techniques (LCMS, NMR).
Objective: To synthesize this compound from 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Ammonium Hydroxide (28-30% solution, excess)
-
1,4-Dioxane
-
Sealed reaction vessel or autoclave
Procedure:
-
To a high-pressure reaction vessel, add 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Add 1,4-dioxane as a co-solvent to improve the solubility of the starting material.
-
Add an excess of concentrated ammonium hydroxide solution.
-
Seal the vessel tightly. Causality: The reaction requires elevated temperatures to overcome the activation energy for the SNAr reaction. A sealed vessel is necessary to maintain the pressure generated by heating the aqueous ammonia solution and to prevent the escape of volatile reactants.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Upon completion (typically 12-24 hours), cool the reaction vessel to room temperature. Caution: Vent the vessel carefully in a fume hood to release any residual pressure.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to afford pure this compound.
Alternative Synthetic Strategies
While the linear functionalization of 7-azaindole is the most common approach, other strategies exist that build the heterocyclic core from simpler pyridine or pyrrole precursors.
Caption: Conceptual alternative routes for constructing the 7-azaindole core.
These methods, such as analogues of the Fischer, Bartoli, or Hemetsberger-Knittel indole syntheses, often require more specialized starting materials and can present challenges in controlling the final substitution pattern.[8][9] For example, a Fischer-type synthesis would require a suitably substituted pyridylhydrazine, which may not be readily available. While offering flexibility, these routes are generally less direct for this specific target compared to the post-functionalization of the parent 7-azaindole.
Conclusion
The synthesis of this compound is a strategic endeavor where the choice of starting material is critical. The most logical and industrially relevant pathway commences with 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or its commercially available chlorinated intermediates. This route leverages the inherent and differential reactivity of the pyridine and pyrrole rings to achieve a controlled, regioselective synthesis. Understanding the causality behind each transformation—N-oxidation for C4 activation, electrophilic substitution on the electron-rich pyrrole, and nucleophilic aromatic substitution at the activated C4 position—is essential for any researcher or drug development professional working with this valuable heterocyclic scaffold. The commercial availability of key intermediates like 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine further streamlines the process, providing an efficient entry point for the development of next-generation therapeutics.
References
- 1. This compound|CAS 1190317-11-3 [benchchem.com]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 876343-82-7|5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-1H-pyrrolo[2,3-b]pyridine - Amerigo Scientific [amerigoscientific.com]
- 7. 4-Chloro-1H-pyrrolo[2,3-b]pyridine: Properties, Applications, Safety Data & China Manufacturer Supply [pipzine-chem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The 7-Azaindole Scaffold: A Privileged Motif in Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-azaindole core, a bioisostere of the endogenous purine scaffold, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of substituted 7-azaindoles, with a primary focus on their well-established roles as potent kinase inhibitors and anticancer agents. We will delve into the structure-activity relationships that govern their biological effects, explore the key signaling pathways they modulate, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile 7-azaindole framework.
The Rise of the 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, scaffold has garnered significant attention in drug discovery due to its unique structural and electronic properties. Its ability to act as a hinge-binding motif, mimicking the hydrogen bonding pattern of adenine in the ATP-binding pocket of kinases, has made it a cornerstone in the design of numerous kinase inhibitors.[1][2] This fundamental interaction is a key driver of the broad-spectrum bioactivity observed for this class of compounds.
The versatility of the 7-azaindole ring system allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Notably, substitutions at the 1, 3, and 5 positions have been identified as particularly critical for anticancer activity.[3][4] The success of vemurafenib, an FDA-approved BRAF inhibitor for the treatment of melanoma, stands as a testament to the therapeutic potential of 7-azaindole-based drugs and has spurred further exploration of this scaffold against a wide array of biological targets.[2][5]
Key Biological Activities of Substituted 7-Azaindoles
While exhibiting a range of biological effects, the most profound impact of substituted 7-azaindoles has been in the realm of oncology, primarily through the inhibition of protein kinases.[6][7]
Kinase Inhibition: A Primary Mechanism of Action
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The 7-azaindole scaffold is an excellent ATP-competitive inhibitor, forming two critical hydrogen bonds with the kinase hinge region.[2][8] This interaction effectively blocks the kinase's ability to phosphorylate its downstream substrates, thereby disrupting aberrant signaling.
Numerous kinases have been successfully targeted by 7-azaindole derivatives, including:
-
BRAF: Vemurafenib is a potent inhibitor of the BRAF V600E mutant, which is prevalent in melanoma.[5][9]
-
PI3K/Akt/mTOR Pathway: Several 7-azaindole derivatives have been developed as inhibitors of PI3K, a key component of a signaling pathway frequently deregulated in cancer.[1][10]
-
CDKs: Cyclin-dependent kinases, which regulate the cell cycle, are also targets of 7-azaindole compounds, leading to cell cycle arrest and apoptosis.[11][12][13]
-
Other Kinases: A broad range of other kinases, including ABL, SRC, JAK2, VEGFR2, and Haspin, have been shown to be inhibited by various 7-azaindole derivatives.[4][6][14]
Anticancer Activity
The kinase inhibitory activity of 7-azaindoles translates into potent anticancer effects across a variety of cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.[11][15][16] The specific cellular outcomes are dependent on the kinase or kinases being targeted by the particular 7-azaindole derivative.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of selected substituted 7-azaindole derivatives against various protein kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 7-Azaindole Derivatives
| Compound/Inhibitor | Target Kinase | IC50 (nM) |
| Vemurafenib | BRAF V600E | 31[17] |
| 7-azaindole derivative 164 | CDK1 | 7[6] |
| CDK2 | 3[6] | |
| 7-azaindole analogue 178d | VEGFR2 | 37[6] |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260[6] |
| 7-azaindole derivative 97 | JAK2 | 1[14] |
| Compound 6 | CDK8 | 51.3[11][12] |
| Compound 8l | Haspin | 14[4] |
| Pexidartinib | CSF1R | 13[17] |
Table 2: In Vitro Anticancer Activity of Selected 7-Azaindole Derivatives
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) |
| Compound 6 | MV4-11 | Acute Myeloid Leukemia | 1.97[12] |
| Compound 4g | MCF-7 | Breast Cancer | 15.56[15] |
| PI3K inhibitor B13 | HCT116 | Colon Cancer | Data not specified in source |
| PI3K inhibitor B14 | HCT116 | Colon Cancer | Data not specified in source |
| PI3K inhibitor C1 | HCT116 | Colon Cancer | Data not specified in source |
| PI3K inhibitor C2 | HCT116 | Colon Cancer | Data not specified in source |
Key Signaling Pathways Modulated by 7-Azaindoles
The biological effects of substituted 7-azaindoles are mediated through their interaction with and modulation of critical intracellular signaling pathways.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[5] The BRAF kinase is a key component of this pathway. In cancers with the BRAF V600E mutation, the pathway is constitutively active, leading to uncontrolled cell growth. 7-azaindole-based BRAF inhibitors, such as vemurafenib, block this pathway at the level of BRAF, leading to cell cycle arrest and apoptosis.[9]
Caption: Inhibition of the MAPK/ERK pathway by Vemurafenib.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade that governs cell growth, proliferation, and survival.[1][10] Aberrant activation of this pathway is common in many cancers. 7-azaindole derivatives that inhibit PI3K block the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt and mTOR, ultimately leading to reduced cell proliferation and survival.[18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 7-azaindole inhibitor.
Experimental Protocols for Biological Evaluation
The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of substituted 7-azaindoles.
In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general, fluorescence-based in vitro kinase assay to determine the inhibitory potency (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Assay buffer
-
384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-azaindole test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow for substrate phosphorylation.
-
Detection: Add a mixture of the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 to each well.
-
Incubation: Incubate the plate in the dark to allow for binding.
-
Measurement: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-azaindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting for Protein Expression and Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to confirm the on-target effects of a 7-azaindole inhibitor by examining the phosphorylation status of downstream targets.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion and Future Perspectives
Substituted 7-azaindoles represent a highly successful and versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to effectively mimic the hinge-binding interactions of ATP has led to the development of numerous potent and selective kinase inhibitors. The continued exploration of the structure-activity relationships of this scaffold, coupled with the application of robust biological evaluation methods as outlined in this guide, will undoubtedly lead to the discovery of novel and improved 7-azaindole-based therapeutics for a wide range of diseases. Future research will likely focus on developing derivatives with enhanced selectivity profiles to minimize off-target effects and the development of multi-targeted agents to combat drug resistance.
References
- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unipa.it [iris.unipa.it]
- 14. benchchem.com [benchchem.com]
- 15. archives.ijper.org [archives.ijper.org]
- 16. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Kinase Inhibitor Design: A Technical Guide
Introduction: The 7-Azaindole Core as a Privileged Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that target the ATP-binding site of kinases has proven to be a highly successful therapeutic strategy. Within the vast landscape of heterocyclic scaffolds employed for this purpose, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged fragment." Its remarkable utility stems from its ability to act as a bioisostere of adenine, the core component of ATP, and to form key hydrogen bond interactions with the kinase hinge region, a critical structural element for inhibitor binding.[1][2]
This guide provides an in-depth technical exploration of a specific, highly functionalized 7-azaindole derivative: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine . We will delve into its strategic importance as a starting fragment, detailing its synthesis, key chemical manipulations, and its role in the generation of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their kinase inhibitor programs.
Physicochemical Properties and Strategic Advantages
The this compound core offers a unique combination of features that make it an exceptional starting point for fragment-based drug discovery (FBDD) and lead optimization.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Weight | 212.05 g/mol | Adheres to the "Rule of Three" for fragments, providing a low molecular weight starting point for optimization. |
| Scaffold | 7-Azaindole | Proven hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region.[1] |
| Functionalization | 5-Bromo: A versatile handle for C-C bond formation via cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[3] | 4-Amino: Provides an additional vector for chemical modification and can act as a hydrogen bond donor, potentially interacting with the solvent front or other regions of the ATP-binding site. |
| Binding Modes | "Normal" and "Flipped" | The 7-azaindole core can adopt different binding orientations within the ATP pocket, which can be exploited to achieve selectivity and potency.[4] |
The strategic placement of the bromine atom at the 5-position and the amino group at the 4-position provides orthogonal handles for chemical elaboration, allowing for systematic exploration of the surrounding chemical space within the kinase active site.
Synthesis of the Core Fragment: this compound
While commercially available, understanding the synthesis of this key intermediate is crucial for custom modifications and scale-up. A common synthetic strategy involves the construction of the 7-azaindole core followed by functionalization. A representative, multi-step synthesis is outlined below. It's important to note that specific reaction conditions may require optimization.
Illustrative Synthetic Pathway
Caption: A generalized synthetic route to this compound.
Step-by-Step Synthetic Protocol (Conceptual)
This protocol is a composite of known transformations for similar heterocyclic systems and should be adapted and optimized for specific laboratory conditions.
-
Oxidation: To a solution of 2-amino-3-methyl-5-bromopyridine, carefully add Caro's acid (a mixture of sulfuric acid and hydrogen peroxide) at low temperature (e.g., 0-5 °C) to yield 2-nitro-3-methyl-5-bromopyridine.[5]
-
Enamine Formation: React the 2-nitro-3-methyl-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form the corresponding enamine intermediate.[5][6]
-
Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization conditions. This can be achieved using various reducing agents, such as Raney Nickel with hydrazine or catalytic hydrogenation, to afford the 5-bromo-7-azaindole core.[5]
-
Introduction of the 4-Amino Group: Functionalization at the 4-position to introduce the amino group can be a multi-step process. A common approach involves nitration of the 7-azaindole core at the 3-position, followed by chlorination at the 4-position, and subsequent nucleophilic aromatic substitution with an amine source, followed by reduction of the nitro group. A more direct amination might be possible but can be challenging. A detailed route for a similar system involves a sequence of nucleophilic aromatic substitution and reduction.[7]
Key Chemical Transformations: Unleashing the Potential of the Fragment
The true power of this compound lies in its capacity for diversification through well-established chemical reactions. The Suzuki-Miyaura cross-coupling is a cornerstone of this strategy.
Suzuki-Miyaura Cross-Coupling: A Gateway to Structural Diversity
The palladium-catalyzed Suzuki-Miyaura reaction enables the formation of a C-C bond between the 5-position of the azaindole core and a wide variety of aryl or heteroaryl boronic acids or esters. This allows for the systematic probing of the solvent-exposed region of the kinase ATP-binding site.
Caption: A schematic workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for different boronic acid coupling partners.[8][9][10]
-
Reaction Setup: In a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Fragment-Based Screening and Hit Validation
Identifying initial hits is the first step in a fragment-based drug discovery campaign. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required.
Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a powerful, label-free technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip. It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).[11][12]
-
Immobilization: Immobilize the target kinase onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
Fragment Library Screening: Prepare a solution of this compound and its analogs in a suitable buffer containing a low percentage of DMSO.
-
Binding Analysis: Inject the fragment solutions over the sensor chip surface and monitor the change in response units (RU). A concentration series should be run to determine the binding affinity.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the dissociation constant (KD).
Caption: A simplified workflow for SPR-based fragment screening.
LanthaScreen® Kinase Binding Assay for IC₅₀ Determination
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based method that is highly sensitive and suitable for high-throughput screening to determine the potency (IC₅₀) of inhibitors.[13][14]
-
Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled tracer, and the test compound (derived from the this compound fragment) at the desired concentrations in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the test compound dilutions.
-
Reaction: Add the kinase/antibody mixture, followed by the tracer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.[15][16][17]
Structure-Activity Relationship (SAR) and Lead Optimization: A Case Study
Hypothetical Case Study: Development of a PI3Kγ Inhibitor
-
Initial Hit: this compound is identified as a weak binder to PI3Kγ in an SPR screen (e.g., KD ~ 500 µM).
-
First Elaboration (Suzuki Coupling): A library of aryl and heteroaryl groups is introduced at the 5-position via Suzuki coupling. Screening of this library reveals that a 3-pyridyl group significantly improves potency (IC₅₀ ~ 10 µM).
-
Structural Biology Insight: An X-ray co-crystal structure of this analog with PI3Kγ reveals that the 7-azaindole core forms the expected hydrogen bonds with the hinge region. The 3-pyridyl group occupies a solvent-exposed pocket, and the 4-amino group is in proximity to a glutamic acid residue.
-
Second Elaboration (Modification of the 4-Amino Group): To capitalize on the proximity to the glutamic acid, the 4-amino group is acylated with a series of small carboxylic acids. An acetylated analog shows a further increase in potency (IC₅₀ ~ 500 nM).
-
Further Optimization: The 3-pyridyl group is further decorated with small substituents to optimize van der Waals interactions within the pocket. A 2-methyl-3-pyridyl analog is found to have an IC₅₀ of 50 nM.
Illustrative SAR Table
| Compound ID | R1 (5-position) | R2 (4-position) | PI3Kγ IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/PI3Kγ) |
| Fragment | Br | -NH₂ | >100,000 | >100,000 | - |
| 1a | Phenyl | -NH₂ | 25,000 | 50,000 | 2 |
| 1b | 3-Pyridyl | -NH₂ | 10,000 | 30,000 | 3 |
| 2b | 3-Pyridyl | -NH-Acetyl | 500 | 15,000 | 30 |
| 3b | 2-Methyl-3-pyridyl | -NH-Acetyl | 50 | 10,000 | 200 |
Conclusion
This compound represents a highly valuable and strategically designed fragment for the development of potent and selective kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the orthogonal reactivity of the 5-bromo and 4-amino substituents, provides a robust platform for fragment-based drug discovery and lead optimization. By employing a systematic approach that integrates synthesis, biophysical screening, and structure-based design, researchers can effectively leverage this versatile scaffold to address a wide range of kinase targets implicated in human disease.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sartorius.com [sartorius.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Abstract
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a substituted 7-azaindole, serves as a pivotal structural scaffold in the development of potent kinase inhibitors for therapeutic applications.[1][2][3][4] Its efficacy in drug discovery is fundamentally linked to its physicochemical properties, primarily its solubility and stability. These parameters govern its behavior in biological assays, its formulation potential, and its ultimate viability as a drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of this critical compound. We will delve into the theoretical underpinnings, present validated experimental protocols, and offer expert insights into the practical challenges and interpretation of results.
Introduction: The Significance of a Privileged Scaffold
The 7-azaindole core is a bioisostere of indole and purine systems, making it a "privileged structure" in medicinal chemistry.[4] The strategic placement of a nitrogen atom in the six-membered ring enhances its ability to form crucial hydrogen bonds within the ATP binding sites of various protein kinases.[4] The specific derivative, this compound, has been identified as a key intermediate for inhibitors targeting fibroblast growth factor receptors (FGFR) and mixed lineage kinase 3 (MLK3), both of which are implicated in oncology and inflammatory diseases.[1][3]
However, the journey from a promising hit to a viable drug is paved with physicochemical challenges. Poor solubility can lead to underestimated potency in biological screens and insurmountable formulation hurdles. Similarly, instability can result in inconsistent assay results, inaccurate structure-activity relationships (SAR), and a shortened shelf-life. This document serves as a practical manual for de-risking these issues early in the development pipeline.
Core Physicochemical Profile
A foundational understanding begins with the basic molecular properties. While extensive experimental data is not publicly available, we can compile the essential identifiers for this compound.
| Property | Value | Source |
| CAS Number | 1190317-11-3 | [5][6] |
| Molecular Formula | C₇H₆BrN₃ | Inferred |
| Molecular Weight | 212.05 g/mol | Inferred |
| Appearance | Typically a solid powder | |
| Synonym | 5-Bromo-4-amino-7-azaindole | [2] |
Note: Molecular Formula and Weight are calculated based on the structure.
Comprehensive Solubility Profiling
Solubility is a measure of the maximum amount of a compound that can dissolve in a given solvent system. In drug discovery, it is not a single value but a profile that must be understood across various aqueous and organic media.
The Rationale Behind Solvent Selection
The choice of solvents for solubility testing is dictated by their application in the discovery workflow:
-
Dimethyl Sulfoxide (DMSO): The universal solvent for compound library storage and primary screening. High solubility in DMSO is essential, but can also mask downstream precipitation issues.
-
Aqueous Buffers (e.g., PBS, pH 7.4): Represents physiological conditions. Solubility in these buffers is a primary indicator of potential bioavailability and suitability for in vitro cell-based assays.
-
Acidic/Basic Buffers (e.g., pH 5.0, pH 9.0): Used to understand the impact of ionizable groups on the molecule and to predict its behavior in different physiological compartments (e.g., stomach, intestine).
-
Ethanol/Water Mixtures: Often used in early-stage formulation development for in vivo studies.
Experimental Protocol: Kinetic Solubility Assessment
The most common high-throughput method is the kinetic solubility assay, which measures the solubility of a compound precipitating out of a DMSO stock solution upon dilution into an aqueous buffer. It reflects the scenario in most automated biological screens.
Methodology: Nephelometry-Based Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This maintains a constant final DMSO concentration (1% in this example).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow precipitation to equilibrate.
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Plot the measured turbidity against the compound concentration. The point at which the turbidity sharply increases above the background indicates the kinetic solubility limit.
Experimental Protocol: Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility. The shake-flask method, though lower-throughput, is the gold standard.
Methodology: Shake-Flask HPLC-UV
-
Compound Addition: Add an excess amount of the solid compound to a series of vials, each containing a different solvent system (e.g., Water, PBS pH 7.4, 0.1 N HCl).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Analysis: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.
-
Quantification: Analyze the diluted sample using a calibrated HPLC-UV method to determine the concentration. This concentration is the thermodynamic solubility.
Workflow for Solubility Assessment
The following diagram illustrates a structured approach to characterizing the solubility of a research compound.
In-Depth Stability Assessment
Compound stability is crucial for ensuring that the molecule being tested is indeed the parent compound and not a degradant with different biological activity. For a heterocyclic amine like this compound, key areas of concern include pH sensitivity, oxidative degradation, and photostability.
Potential Degradation Pathways
While specific degradation pathways for this molecule are not documented, we can infer potential risks from related structures like indoles and other nitrogen-containing heterocycles:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. Analogous indole systems can undergo oxidative cleavage to form isatin or anthranilate-like structures.[7] The presence of an amine group can also increase susceptibility.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, this can be a factor for derivatives with labile functional groups.
-
Photodegradation: Aromatic systems, particularly those with heteroatoms and halogens, can be sensitive to UV light, leading to radical-mediated degradation or dimerization.
Experimental Protocol: Solution Stability in DMSO and Aqueous Buffers
This study assesses the compound's shelf-life in solutions used for storage and assays.
Methodology: HPLC-MS Time Course
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mM in DMSO, 10 µM in PBS pH 7.4).
-
Incubation: Store aliquots of these solutions under controlled conditions (e.g., room temperature, 4°C, -20°C).
-
Time Points: At specified time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot.
-
Analysis: Immediately analyze the sample by HPLC-UV/MS. The HPLC-UV is used for quantification of the parent peak area, while the MS is used to identify potential degradant masses.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. A common threshold for stability is >90% of the parent compound remaining at the final time point.
Experimental Protocol: Photostability Assessment
This is critical for compounds that may be handled on the benchtop under ambient light. The ICH Q1B guideline provides the standard framework.
Methodology: ICH Q1B Confirmatory Study
-
Sample Preparation: Prepare solid samples and solutions (in a photostable solvent like acetonitrile) in transparent quartz cuvettes or vials. Prepare parallel "dark" controls wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a controlled light source that provides both cool white fluorescent (visible) and near-UV light. The standard exposure is not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV.
-
Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC-UV/MS.
-
Comparison: Compare the purity and degradant profile of the exposed sample to the dark control. Significant degradation (>5-10%) indicates photosensitivity.
Workflow for Stability Assessment
This diagram outlines the process for systematically evaluating the stability of a compound under various stress conditions.
Senior Scientist Insights: Practical Considerations
-
The DMSO Dilemma: High kinetic solubility in tests using 1% DMSO does not guarantee solubility in cell culture media, which often contains proteins and salts that can promote precipitation. Always be cautious when interpreting high-throughput data.
-
Salt Form Matters: If the compound is available in different salt forms (e.g., HCl salt), their solubility and stability profiles can differ significantly. The hydrochloride salt of a related amine is commercially available and may offer different properties.[8]
-
Interpreting Degradation: The goal is not just to see if the compound degrades, but to understand how. Identifying the mass of major degradants by MS can provide crucial clues to the mechanism (e.g., a +16 Da shift suggests oxidation). This knowledge can guide chemists to design more stable analogues.
-
Storage is Key: Based on vendor recommendations for related compounds, precautionary storage at low temperatures (-20°C)[9] and protection from light in an inert atmosphere is a wise starting point for this compound to minimize risk before a full stability profile is established.[10]
Conclusion
This compound is a compound of significant interest in modern drug discovery. A thorough and early assessment of its solubility and stability is not merely a box-checking exercise; it is a critical step in validating its potential. By employing the systematic, hypothesis-driven protocols outlined in this guide, researchers can build a comprehensive physicochemical profile. This data-driven approach enables informed decisions, prevents the misinterpretation of biological data, and ultimately accelerates the development of novel kinase inhibitors from this promising scaffold.
References
- 1. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride | 1416354-42-1 | Benchchem [benchchem.com]
- 2. This compound|CAS 1190317-11-3 [benchchem.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrrolo[2,3-b]pyridin-4-amine, 5-bromo- (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. 1H-Pyrrolo[2,3-b]pyridin-4-amine, 5-bromo- (1 x 1 g) | Reagentia [reagentia.eu]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 9. usbio.net [usbio.net]
- 10. escales | Virtual tour generated by Panotour [ub.edu]
Theoretical Calculations on 7-Azaindole Derivatives: From Photophysics to Rational Drug Design
An In-Depth Technical Guide:
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry and a classic model system in photophysics. Its unique electronic properties, particularly its capacity for excited-state proton transfer (ESPT), have fascinated chemists for decades. Simultaneously, its ability to form key hydrogen bond interactions has established it as a critical hinge-binding motif for protein kinase inhibitors and other therapeutic agents.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to investigate 7-azaindole derivatives. We will move beyond a simple recitation of methods to explain the causality behind computational choices, offering field-proven insights into modeling their complex behaviors. This document will cover ground-state and excited-state property prediction, elucidation of reaction mechanisms like ESPT, and the application of these techniques in modern, structure-based drug design.
The Significance of the 7-Azaindole Scaffold
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is an isostere of indole where a nitrogen atom replaces the C7 carbon. This seemingly minor change dramatically alters the molecule's electronic landscape, creating a system with both a hydrogen-bond donor (the pyrrolic N1-H) and a hydrogen-bond acceptor (the pyridinic N7) in close proximity.[3] This arrangement is the foundation of its most interesting properties.
-
In Photophysics: 7-azaindole is a canonical model for studying proton transfer processes. In solution, it can form a cyclic dimer that, upon photoexcitation, undergoes a concerted double proton transfer to form a tautomer, which emits fluorescence at a significantly longer wavelength.[4][5] This ESPT phenomenon is sensitive to the molecular environment, making 7-azaindole and its derivatives valuable fluorescent probes to study solvation dynamics and biological microenvironments.[6][7]
-
In Medicinal Chemistry: The dual hydrogen-bonding capability allows 7-azaindole derivatives to act as potent "hinge-binders" in protein kinases, a critical class of drug targets in oncology.[2] By forming two stable hydrogen bonds with the protein's backbone in the ATP-binding site, these molecules can achieve high affinity and selectivity.[2][8] Consequently, 7-azaindole is a core component of numerous inhibitors targeting kinases like CDK8, CDK9, and Haspin, as well as other enzymes, demonstrating broad therapeutic potential as anticancer agents.[8][9][10][11][12]
Theoretical calculations are indispensable for understanding and predicting these behaviors, providing insights that are often inaccessible through experimental means alone.
Modeling the System: Ground-State Calculations
Before exploring complex reactivity or interactions, one must first obtain an accurate representation of the molecule's structure and electronic properties in its ground state. Density Functional Theory (DFT) is the workhorse method for this purpose, offering a favorable balance of computational cost and accuracy.[13][14]
The Causality of Method Selection
The choice of a DFT functional and basis set is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest.
-
Functionals: For systems like 7-azaindole, where non-covalent interactions (like the hydrogen bonds in dimers) and potential charge transfer are important, standard functionals like B3LYP may be insufficient. Long-range corrected hybrid functionals, such as the ωB97X-D , are often preferred as they include empirical dispersion corrections, providing a more accurate description of van der Waals forces and hydrogen bonding.[10][15][16]
-
Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-31++G(d,p) are common starting points. The inclusion of polarization functions (d,p) is critical for describing the anisotropic electron density of the aromatic system, while diffuse functions (++) are essential for accurately modeling hydrogen bonds and anions.[17]
The combination of experimental data and theoretical calculations is often necessary to fully elucidate molecular structures.[10]
Workflow: Computational Chemistry Project Overview
The general process for a computational study follows a logical progression from initial structure preparation to final property analysis. This workflow ensures that calculations are built upon a reliable foundation.
Caption: A generalized workflow for a computational chemistry study.
Unraveling Photophysics: Excited-State Proton Transfer (ESPT)
The hallmark of 7-azaindole photophysics is its tautomerization via ESPT.[18][19] This process involves the movement of one or more protons in the electronically excited state (S1). Theoretical calculations are crucial for mapping the reaction pathway and understanding its mechanism, which can vary depending on the environment (e.g., gas phase vs. solvent).[20][21]
Time-Dependent DFT (TD-DFT)
TD-DFT is the most common method for studying excited states in molecules of this size. It allows for the calculation of vertical excitation energies (corresponding to UV-Vis absorption spectra) and the optimization of excited-state geometries.[19] By mapping the potential energy surface (PES) along the proton transfer coordinate, one can identify the transition state and calculate the energy barrier for the reaction.
Studies have shown that for water-bridged 7-azaindole, the intramolecular hydrogen bond is strengthened in the S1 excited state, which facilitates the proton transfer process.[19] The mechanism can be complex, with simulations suggesting that the two protons in a solvated complex transfer concertedly but asynchronously.[22] The surrounding solvent molecules, even those not directly in the hydrogen-bond bridge, can have an indirect effect by stabilizing the complex and reducing the energy barrier.[23]
Visualizing the ESPT Mechanism
The ESPT in a 7-azaindole-water complex involves the shuttling of protons along a "water wire," leading to the formation of the 7H-tautomer.
Caption: The ESPT mechanism in a water-assisted 7-azaindole complex.
Application in Drug Design: A Rational Approach
In drug discovery, theoretical calculations guide the design of new molecules with improved potency and selectivity. For 7-azaindole derivatives, this often involves targeting protein kinases.[8]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis.
The process involves:
-
Receptor-Ligand Preparation: The 3D structure of the protein target is obtained (e.g., from the Protein Data Bank), and the 7-azaindole ligand is built and optimized using quantum mechanical methods.
-
Binding Site Definition: The active site or "hinge region" of the kinase is defined as the search space for the docking algorithm.
-
Scoring: The algorithm samples many possible binding poses and scores them based on a function that estimates binding affinity (e.g., in kcal/mol). Favorable poses are those that maximize interactions like hydrogen bonding and minimize steric clashes.
Docking studies have successfully rationalized the activity of 7-azaindole derivatives as inhibitors of targets like PARP and the DDX3 helicase.[9][24] For example, a docking study of a novel 7-azaindole derivative (7-AID) with the DDX3 protein showed key interactions with Tyr200 and Arg202 residues, achieving a good docking score of -7.99 kcal/mol.[24]
Quantitative Data from Docking Studies
The output of a docking study can be summarized to compare different derivatives and guide structure-activity relationship (SAR) analysis.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Predicted Activity |
| 4g | PARP (6NRH) | - | Binds well to protein target | High (GI50 = 15.56 µM)[9] |
| 7-AID | DDX3 (2I4I) | -7.99 | Tyr200, Arg202 | High (IC50 = 12-17 µM)[24] |
| P1 | CSF-1R | - | Strongest interaction in series | High (IC50 = 88.79 nM)[25] |
| ASM-7 | S1-RBD-hACE2 | - | Binds to interface | High (EC50 < G7a)[26] |
Experimental Protocols: A Practical Guide
This section provides step-by-step methodologies for core computational experiments on a 7-azaindole derivative.
Protocol 1: Ground-State Optimization and Frequency Analysis
Objective: To find the lowest energy structure of a 7-azaindole derivative and confirm it is a true minimum. Recommended Software: Gaussian, ORCA, GAMESS.[27][28][29]
-
Step 1: Build the Molecule. Using a molecular editor like Avogadro[29], construct the 3D coordinates for your 7-azaindole derivative. Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94). Save the coordinates as an .xyz or .pdb file.
-
Step 2: Create the Input File. Prepare a text input file for your quantum chemistry software. This file must specify the calculation type, theoretical method, molecular coordinates, charge, and spin multiplicity.
-
Keywords (Gaussian example): #p Opt Freq wB97XD/6-31+G(d,p) SCRF=(PCM,Solvent=Water)
-
Causality: Opt requests a geometry optimization. Freq requests a frequency calculation to be performed on the optimized geometry. wB97XD/6-31+G(d,p) specifies the DFT functional and basis set. SCRF=(PCM,Solvent=Water) applies the Polarizable Continuum Model to simulate water as a solvent.
-
-
Step 3: Run the Calculation. Submit the input file to the software.
-
Step 4: Analyze the Output.
-
Confirm that the optimization converged successfully.
-
Crucial Self-Validation: Check the frequency calculation results. For a true energy minimum, there should be zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the geometry must be perturbed along that mode and re-optimized.
-
Visualize the optimized structure and the calculated vibrational modes.
-
Protocol 2: Molecular Docking Workflow
Objective: To predict the binding mode and affinity of a 7-azaindole derivative to a protein kinase. Recommended Software: AutoDock Vina, VLifeMDS.[30]
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Density functional calculations on the structure, vibrational frequencies and normal modes of 7-Azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Excited-state intermolecular proton transfer reactions of 7-azaindole(MeOH)(n) (n = 1-3) clusters in the gas phase: on-the-fly dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Excited-state proton transfer in solvated 7-azaindole – Light and Molecules [barbatti.org]
- 24. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 28. studyguides.com [studyguides.com]
- 29. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 30. researchgate.net [researchgate.net]
Methodological & Application
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in Suzuki coupling reactions
An Application Guide to Suzuki-Miyaura Coupling with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its structure, an isostere of indole, is found in numerous biologically active compounds, making it a focal point for the synthesis of novel therapeutics.[1][2] this compound serves as a critical building block, offering a versatile handle for carbon-carbon bond formation at the C5 position. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for this purpose, enabling the introduction of a wide array of aryl and heteroaryl substituents to generate diverse molecular libraries for structure-activity relationship (SAR) studies.[3]
This guide provides a comprehensive overview of the application of Suzuki-Miyaura coupling to this compound, detailing the reaction mechanism, critical parameters, and field-proven protocols for researchers and drug development professionals.
The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester derivative) and an organic halide or triflate.[4] Its widespread adoption is due to its mild reaction conditions, high functional group tolerance, the commercial availability of a vast range of boronic acids, and the generation of non-toxic inorganic byproducts.[4][5]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the organic moiety to the palladium center.[6]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Successful Coupling
The success of the Suzuki coupling with this compound hinges on the judicious selection of several key parameters. The presence of two basic nitrogen atoms (in the pyridine and pyrrole rings) and a primary amine can lead to catalyst inhibition, making optimization crucial.[7][8]
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount for achieving high efficiency.
-
Palladium-Phosphine Catalysts: These are the most traditional catalysts. Bulky, electron-rich phosphine ligands enhance catalytic activity by promoting oxidative addition and reductive elimination.[9]
-
Pd(PPh₃)₄ (Tetrakis): A versatile, air-sensitive Pd(0) source suitable for many applications.[3][9]
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky phosphine ligands are highly effective for coupling challenging substrates, including heteroaryl halides, and often allow for lower catalyst loadings and milder conditions.[9][10]
-
Pd(dppf)Cl₂: A robust, air-stable Pd(II) precatalyst that has shown excellent results for coupling bromoindazoles and other heterocycles.[11][12]
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs form very stable bonds with palladium due to their strong σ-donating ability.[13] This stability translates to higher catalyst turnover numbers and resistance to deactivation, making them ideal for electron-deficient or sterically hindered heterocycles.[9][14]
Base Selection
The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can dramatically influence reaction rate and yield.[7]
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used due to their moderate basicity and good solubility in common solvent mixtures. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[3][15]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling nitrogen-containing heterocycles and can help prevent side reactions like protodeboronation.[8][16]
-
Solvent System
The solvent must solubilize all components and be compatible with the catalyst system.
-
Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane , dimethoxyethane (DME) , or tetrahydrofuran (THF) with water are most common.[9][16][17] The water is essential for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
-
Alcohols (e.g., Ethanol): Can be effective solvents, particularly in microwave-assisted protocols.[3][18]
-
Anhydrous Conditions: While less common, anhydrous conditions can sometimes minimize the side reaction of protodeboronation, especially with sensitive boronic acids.[7]
Boron Reagent
-
Boronic Acids (R-B(OH)₂): The most common coupling partners due to their wide availability and reactivity.
-
Boronic Esters (e.g., Pinacol Esters, R-Bpin): More stable towards protodeboronation (hydrolysis of the C-B bond) than the corresponding acids, making them a superior choice for sluggish or challenging couplings.[7]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Conditions using Pd(dppf)Cl₂
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-18 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.[11][12]
Protocol 2: Microwave-Assisted Conditions using Pd(PPh₃)₄
Microwave irradiation can significantly shorten reaction times.[19]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol or 1,4-Dioxane/Water mixture
-
Microwave reaction vial with a stir bar, microwave reactor
Procedure:
-
To a microwave vial, add this compound, the boronic acid, Cs₂CO₃, and Pd(PPh₃)₄.
-
Add the solvent (e.g., ethanol).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and heat to 100-140 °C for 20-40 minutes with stirring.[3][19]
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data Presentation: Recommended Starting Conditions
The following table provides a summary of recommended starting conditions for optimizing the Suzuki-Miyaura coupling reaction.
| Parameter | Condition 1 (General) | Condition 2 (Robust/Challenging) | Condition 3 (Microwave) | Source(s) |
| Pd Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Pd₂(dba)₃ with SPhos/XPhos | Pd(PPh₃)₄ | [11][12],[8][10],[3][19] |
| Catalyst Loading | 3-5 mol% | 1-3 mol% | 5-7 mol% | [8][11] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | [11],[8],[3] |
| Base Equiv. | 2.0 - 3.0 | 2.0 | 2.0 | [3][8][11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | Ethanol or Dioxane/EtOH/H₂O | [16],[8],[19] |
| Temperature | 80 - 100 °C | 60 - 110 °C | 100 - 140 °C | [11],[8],[19] |
| Boron Reagent | Boronic Acid (1.2-1.5 eq) | Boronic Ester (1.5 eq) | Boronic Acid (1.3-1.5 eq) | [3][7][8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Low or No Conversion | 1. Catalyst deactivation (inhibited by N-heterocycle).2. Insufficient temperature.3. Inactive boronic acid. | 1. Switch to a more robust catalyst system (e.g., Pd-NHC or Buchwald ligand like SPhos).2. Increase reaction temperature.3. Use a fresh batch of boronic acid or switch to the corresponding pinacol ester. | [7][8] |
| Protodeboronation | Hydrolysis of the boronic acid, especially with electron-deficient or heteroaryl boronic acids. | 1. Use a boronic ester (pinacol or MIDA).2. Use a stronger, less-nucleophilic base like K₃PO₄.3. Minimize water in the reaction or run under anhydrous conditions. | [7] |
| Dehalogenation | Reductive removal of the bromine from the starting material. | 1. Use a different catalyst/ligand combination.2. Optimize (shorten) the reaction time.3. Ensure solvents are not a source of hydrides. | [7] |
| Poor Solubility | Reactants or base not fully dissolved. | 1. Increase solvent volume.2. Switch to a different solvent system (e.g., DMF, DME). | [20] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing libraries of novel 5-aryl-7-azaindole derivatives. Success with this nitrogen-rich substrate requires careful consideration of the catalyst system, base, and solvent. By understanding the underlying mechanism and potential challenges, and by systematically optimizing the reaction conditions, researchers can efficiently access a broad range of valuable compounds for drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for achieving high yields and purity in these critical synthetic transformations.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
using 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine to synthesize FGFR inhibitors
Application Note & Protocol Guide
Topic: Strategic Synthesis of Potent FGFR Inhibitors Utilizing 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Foreword: The 7-Azaindole Scaffold in Modern Oncology
The quest for targeted cancer therapies has identified the Fibroblast Growth Factor Receptor (FGFR) signaling pathway as a critical oncogenic driver in numerous malignancies, including urothelial, gastric, and lung cancers.[1][2] Dysregulation of this pathway—through gene amplification, activating mutations, or fusions—leads to uncontrolled cell proliferation, survival, and angiogenesis.[3][4] Consequently, the development of small-molecule inhibitors that selectively target the ATP-binding site of FGFR kinases is a paramount objective in medicinal chemistry.
Within this landscape, the 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged structure."[5][6][7][8] Its bioisosteric relationship to purines and indoles, coupled with a unique hydrogen bonding pattern, allows it to serve as a highly effective hinge-binding motif for a multitude of kinases. This guide provides a detailed examination of the strategic use of a key starting material, This compound , as a versatile platform for the synthesis of potent and selective FGFR inhibitors. We will delve into the underlying signaling pathway, provide a detailed synthetic protocol for a representative inhibitor, and outline the essential biological assays for its characterization.
Part 1: The FGFR Signaling Pathway: The Target Landscape
Understanding the target pathway is fundamental to rational drug design. The FGFR signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to its cognate receptor on the cell surface.[9] This event triggers receptor dimerization, leading to the autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade activates downstream signaling networks, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which collectively drive cellular processes like proliferation and survival.[9][10] The goal of an FGFR inhibitor is to occupy the ATP-binding pocket of the kinase domain, preventing this initial autophosphorylation event and effectively shutting down the entire downstream cascade.
Caption: The FGFR Signaling Cascade and Point of Inhibition.
Part 2: Synthetic Strategy: From Building Block to Potent Inhibitor
The synthetic utility of this compound lies in the reactivity of the C5- bromine atom. This position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction allows for the strategic installation of various aryl or heteroaryl moieties, which are designed to occupy the hydrophobic "back pocket" of the FGFR ATP-binding site, a key interaction for achieving high potency and selectivity.[11] The 4-amino group and the pyrrolo-pyridine core are crucial for establishing hydrogen bonds with the kinase hinge region.
The following workflow outlines a general, yet powerful, strategy for synthesizing a lead compound, which we will designate FGFRi-AZA-01 .
Caption: General Synthetic Workflow for FGFR Inhibitor Synthesis.
Protocol 1: Synthesis of a Representative FGFR Inhibitor (FGFRi-AZA-01)
This protocol details a representative Suzuki coupling reaction. The choice of the arylboronic acid is critical and is guided by structure-activity relationship (SAR) studies aimed at optimizing interactions within the FGFR kinase domain. For this example, we will use 3,5-dimethoxyphenylboronic acid, a moiety known to confer FGFR selectivity.
Materials and Reagents:
-
This compound
-
3,5-Dimethoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water. The total volume should be sufficient to dissolve the reactants upon heating (e.g., ~0.1 M concentration of the starting amine).
-
Reaction: Stir the resulting mixture and heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure product, FGFRi-AZA-01 .
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): This palladium catalyst is robust and highly efficient for cross-coupling reactions involving heteroaromatic halides, providing good yields and minimizing side reactions.[12]
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is effective, readily available, and generally does not cause degradation of sensitive functional groups.[12]
-
Solvent System (Dioxane/Water): This biphasic solvent system is standard for Suzuki couplings. Dioxane solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing is crucial to prevent oxidation of the palladium catalyst.
Part 3: Biological Characterization: Assessing Potency and Efficacy
Once synthesized, the inhibitor must be rigorously tested to determine its biological activity. This involves biochemical assays to measure direct target engagement and cell-based assays to assess its effect in a biological context.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.[13][14]
Principle of the Assay: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with kinase activity.[13]
Step-by-Step Procedure:
-
Prepare Reagents: Dilute the recombinant human FGFR1, 2, 3, and 4 enzymes, the appropriate substrate (e.g., Poly(E,Y)₄), ATP, and the synthesized inhibitor (FGFRi-AZA-01 ) in the recommended kinase buffer.
-
Plate Inhibitor: Prepare a serial dilution of FGFRi-AZA-01 (e.g., 10-point, 3-fold dilution starting from 10 µM) in a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent pan-FGFR inhibitor as a positive control.
-
Initiate Kinase Reaction: Add the enzyme to the wells containing the inhibitor and incubate briefly. Start the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a defined period (e.g., 60-120 minutes).[13]
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]
-
Detect Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[13]
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Anti-Proliferative Assay
This assay determines the inhibitor's ability to suppress the growth of cancer cells that are dependent on FGFR signaling. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[15][16]
Principle of the Assay: Viable cells contain mitochondrial dehydrogenases that can reduce the tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17][18]
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., SNU-16, a gastric cancer line with FGFR2 amplification) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of FGFRi-AZA-01 for 72 hours. Include appropriate vehicle controls (DMSO).
-
Add Reagent: Add the MTS/MTT reagent to each well and incubate for 1-4 hours at 37 °C, allowing the color to develop.
-
Measure Absorbance: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control cells. Generate a dose-response curve and determine the IC₅₀ value.
Part 4: Data Presentation and Interpretation
Quantitative data from the biological assays should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Biochemical Potency of FGFRi-AZA-01
| Kinase Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | Value |
| FGFR2 | Value |
| FGFR3 | Value |
| FGFR4 | Value |
Interpretation: Lower IC₅₀ values indicate higher potency. Comparing the values across the different FGFR isoforms provides a profile of the inhibitor's selectivity.
Table 2: Anti-proliferative Activity of FGFRi-AZA-01
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) |
|---|---|---|---|
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Value |
| KATO III | Gastric Cancer | FGFR2 Amplification | Value |
| RT112/84 | Bladder Cancer | FGFR3 Fusion | Value |
Interpretation: Potent IC₅₀ values in cell lines with FGFR alterations demonstrate on-target cellular activity and confirm that the biochemical inhibition translates into a desired biological effect.
References
- 1. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 2. Cells | Special Issue : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor [mdpi.com]
- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 11. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 18. multispaninc.com [multispaninc.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-7-Azaindole
Introduction: The Strategic Importance of 7-Azaindole Derivatives and the Power of C-N Cross-Coupling
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its structural resemblance to indole, combined with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties. This modification can enhance solubility, introduce a hydrogen bond acceptor site, and modulate the electronic characteristics of the molecule, making 7-azaindole derivatives valuable components in a wide range of biologically active compounds.[1][2][3]
The synthesis of amino-substituted 7-azaindoles is of particular interest, as this functional group is a key pharmacophore in numerous drug candidates.[1][2] Traditional methods for forging the crucial C-N bond, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions like high temperatures and a large excess of the amine, limiting their applicability to sensitive substrates.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the construction of C(sp²)–N bonds, offering a milder and more general route to aryl and heteroaryl amines.[4][5][6] This application note provides a detailed experimental procedure for the Buchwald-Hartwig amination of 5-bromo-7-azaindole, a common building block in drug discovery programs.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The judicious choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the reaction, as it promotes the formation of the active monoligated palladium(0) species and facilitates the key steps of oxidative addition and reductive elimination.[5][7]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 5-Bromo-7-Azaindole with a Secondary Amine
This protocol details a general procedure for the coupling of 5-bromo-7-azaindole with a representative secondary amine using a palladium precatalyst system. The use of a precatalyst offers advantages in terms of operational simplicity and rapid generation of the active Pd(0) species.[1][2]
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| 5-Bromo-7-azaindole | ≥97% | Commercially Available | 183208-35-7 |
| Secondary Amine (e.g., Morpholine) | Anhydrous | Commercially Available | 110-91-8 |
| RuPhos | ≥98% | Commercially Available | 787618-22-8 |
| RuPhos Pd G3 Precatalyst | Commercially Available | 1445085-82-4 | |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Commercially Available | 4039-32-1 |
| Toluene | Anhydrous | Commercially Available | 108-88-3 |
| Argon | High Purity | 7440-37-1 |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (0.5 mmol, 1.0 equiv), RuPhos (0.01 mmol, 2 mol %), and the RuPhos Pd G3 precatalyst (0.01 mmol, 2 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Amine and Solvent: Through the septum, add the secondary amine (0.6 mmol, 1.2 equiv) followed by anhydrous toluene (2 mL).
-
Addition of Base: While stirring, add the LiHMDS solution (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 2.4 equiv) dropwise at room temperature. The use of a strong, non-nucleophilic base like LiHMDS is crucial for the deprotonation of the amine without competing side reactions.[1][2]
-
Reaction: Place the sealed vial in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-7-azaindole derivative.
Discussion and Key Considerations
-
Catalyst System: The combination of a biarylphosphine ligand like RuPhos with a palladium precatalyst has proven to be highly effective for the amination of halo-7-azaindoles.[1][2] These bulky and electron-rich ligands promote the formation of the active monoligated palladium species, which is essential for efficient catalysis.[5]
-
Base Selection: The choice of base is critical. LiHMDS is a strong, non-nucleophilic base that effectively deprotonates the amine without interfering with the catalyst or substrates.[1][2]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and deactivation of the catalyst.[4]
-
Substrate Scope: This protocol is generally applicable to a wide range of primary and secondary amines.[1][2] For primary amines, ligands such as BrettPhos may offer superior results and selectivity for monoarylation.[2]
-
Chemoselectivity: In cases of poly-halogenated 7-azaindoles, such as 5-bromo-3-chloro-7-azaindole, the reaction has been shown to occur selectively at the more reactive C-Br bond.[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of precatalyst. |
| Insufficiently strong base | Use a freshly opened bottle of LiHMDS solution. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | Catalyst deactivation | Increase ligand loading. |
| Presence of water | Ensure all reagents and solvents are strictly anhydrous. |
Conclusion
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of 5-amino-7-azaindole derivatives. The use of modern palladium precatalysts and bulky biarylphosphine ligands allows for the efficient formation of C-N bonds under relatively mild conditions, accommodating a broad range of amine coupling partners. This protocol serves as a valuable tool for researchers in drug discovery and development, enabling the facile synthesis of this important class of compounds.
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. nbinno.com [nbinno.com]
Application Notes & Protocols: Unraveling the Mechanism of Action of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold – A Privileged Motif in Kinase Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a robust framework for presenting substituents in a well-defined three-dimensional orientation, while its unique electronic properties facilitate critical interactions within the kinase active site. The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding pocket of kinases.[1][3][4] The 7-azaindole core is exceptionally well-suited for this role, acting as a bioisostere of the adenine ring of ATP.
This scaffold's significance is underscored by its presence in numerous clinically evaluated and approved drugs. A prime example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a simple 7-azaindole fragment through structure-based drug design.[1][2][4] The success of such compounds has cemented the 7-azaindole framework as a cornerstone in the design of targeted therapies for cancer and inflammatory diseases.[5][6] This guide provides an in-depth exploration of the mechanism of action for this class of inhibitors and presents detailed protocols for their characterization.
Part 1: The Core Mechanism – Hinge-Binding and ATP Competition
The primary mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives inhibit kinase activity is by competing with ATP for binding to the enzyme's active site. The key to their high affinity and broad applicability lies in their ability to form specific, stabilizing hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[3][4]
The Bidentate Hydrogen Bond: A Cornerstone of Affinity
The 7-azaindole scaffold is an exceptional hinge-binding motif because it can form a bidentate (two-point) hydrogen bond interaction with the kinase hinge backbone.[3][4] Specifically:
-
The pyrrole N-H group acts as a hydrogen bond donor .
-
The adjacent pyridine N7 atom acts as a hydrogen bond acceptor .
This dual interaction mimics the hydrogen bonding pattern of the adenine base of ATP, allowing the inhibitor to occupy the active site with high affinity.[3] X-ray crystallography studies of various kinase-inhibitor complexes have repeatedly confirmed this binding mode, revealing how the 7-azaindole core anchors the molecule, positioning its substituents to interact with other regions of the ATP pocket to achieve potency and selectivity.[7][8][9]
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
While this "normal" binding mode is most common, structural analyses have also revealed a "flipped" orientation where the scaffold is rotated 180 degrees, as well as non-hinge binding modes, highlighting the versatility of the core structure.[3][4]
Part 2: Kinase Target Landscape and Representative Inhibitors
The 7-azaindole scaffold has been successfully employed to develop inhibitors against a wide array of kinase targets, demonstrating its versatility. Modifications at the various positions of the bicyclic ring system allow for the fine-tuning of potency and selectivity.[3] Key kinase families targeted by this scaffold include:
-
Janus Kinases (JAKs): Crucial mediators of cytokine signaling, JAKs are targets for autoimmune and inflammatory diseases.[6][10][11] Several potent JAK inhibitors are based on the 1H-pyrrolo[2,3-b]pyridine core.[12][13]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. The 7-azaindole core serves as an effective hinge-binder for potent FGFR inhibitors.[7]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The scaffold has been used to generate potent inhibitors of Cdc7 and CDK8.[14][15][16]
-
Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer, TNIK is another target for which potent 1H-pyrrolo[2,3-b]pyridine inhibitors have been developed.[17]
-
Other Targets: The scaffold has also yielded inhibitors for ALK, Aurora kinases, PI3K, and c-Met, among others.[8][13][18]
Table 1: Representative 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors and Their Potency
| Compound Class/Example | Target Kinase | IC₅₀ (nM) | Disease Area |
| Compound 42 (Ermoli et al.) [14] | Cdc7 | 7 | Cancer |
| Compound 31 (Nakajima et al.) [10] | JAK3 | Potent (specific value not stated) | Immunology |
| Compound 22 (Wang et al.) [16][19] | CDK8 | 48.6 | Colorectal Cancer |
| Compound 4h (Gao et al.) [7] | FGFR1 | 7 | Cancer |
| Compound B13 (Gao et al.) [18] | PI3Kγ | 0.5 | Cancer |
| Pexidartinib [20] | CSF-1R, c-Kit, Flt-3 | Potent (specific value not stated) | Tenosynovial Giant Cell Tumor |
| Compound 2 (Bhamidipati et al.) [8] | Met | 1.8 | Cancer |
Note: IC₅₀ values are highly dependent on assay conditions and are presented for comparative purposes.
Part 3: Protocols for Mechanistic and Functional Characterization
To fully characterize a novel 1H-pyrrolo[2,3-b]pyridine kinase inhibitor, a multi-step approach is required, progressing from initial biochemical confirmation of activity to cellular validation of target engagement and downstream functional effects.
Caption: A typical workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Activity Assay (Biochemical IC₅₀ Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of the purified target kinase by 50% (IC₅₀). This is the first step to confirm direct enzymatic inhibition. The ADP-Glo™ assay is a robust, non-radioactive method suitable for high-throughput screening.[21]
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is converted into a luminescent signal via a two-step enzymatic process. Higher kinase inhibition results in less ADP and a lower light signal.[21]
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate
-
1H-pyrrolo[2,3-b]pyridine inhibitor stock solution (in DMSO)
-
Kinase reaction buffer (specific to the kinase)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Methodology:
-
Compound Plating: Prepare serial dilutions of the inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 10-100 µM. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without kinase as a "background" (0% activity) control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in the appropriate kinase reaction buffer. Add this mix (e.g., 5 µL) to each well containing the inhibitor.
-
Initiate Reaction: Prepare an ATP solution in the reaction buffer. Causality Check: The ATP concentration is a critical parameter. For IC₅₀ determination, it is often set near the Michaelis-Menten constant (Km) of the kinase for ATP.[22] Using excessively low ATP can artificially inflate inhibitor potency. Add the ATP solution (e.g., 5 µL) to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the background signal, normalize the data to the "no inhibition" control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor can cross the cell membrane and bind to its intended kinase target within the complex environment of a living cell.[23] This is a critical step to bridge the gap between biochemical potency and cellular activity.[5][24]
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding by competitive displacement. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound, BRET occurs. An inhibitor that binds to the active site will displace the tracer, decreasing the BRET signal.[25][26]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-Kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer and specific NanoBRET™ Nano-Glo® Substrate
-
Inhibitor stock solution (in DMSO)
-
White, 96-well or 384-well cell culture plates
-
BRET-capable plate reader
Methodology:
-
Cell Preparation & Transfection: Plate HEK293 cells in the assay plate. Prepare a transfection mix containing the NanoLuc®-Kinase plasmid DNA and transfection reagent in Opti-MEM®. Add the mix to the cells and incubate for 24 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor.
-
Tracer and Inhibitor Addition: Prepare a master mix of the NanoBRET™ Tracer in Opti-MEM®. Add the inhibitor dilutions to the appropriate wells, followed immediately by the tracer mix. Include controls for no inhibitor and no tracer.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator. This allows the inhibitor and tracer to reach binding equilibrium with the target kinase inside the cells.
-
Lysis and Signal Generation: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add this substrate to all wells. This lyses the cells and provides the substrate for the NanoLuc® luciferase.
-
Data Acquisition: Read the plate immediately on a BRET-capable plate reader, measuring both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission simultaneously.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration. Fit the curve to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer.
Protocol 3: Downstream Pathway Modulation (Western Blotting)
Objective: To verify that target engagement by the inhibitor leads to the intended biological consequence: a decrease in the phosphorylation of a known downstream substrate of the target kinase.
Principle: Western blotting uses specific antibodies to detect proteins separated by size. By using a phospho-specific antibody, one can measure the level of phosphorylation of a kinase's substrate. Successful inhibition of the kinase will result in a dose-dependent decrease in the signal from the phospho-specific antibody.[25]
Materials:
-
Cancer or disease-relevant cell line with an active signaling pathway involving the target kinase.
-
Cell culture medium, serum, and antibiotics.
-
Inhibitor stock solution (in DMSO).
-
Stimulant (e.g., growth factor, cytokine) if required to activate the pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor) and one for the total substrate protein (as a loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. The next day, serum-starve the cells if necessary to reduce basal pathway activity.
-
Inhibitor Pre-incubation: Treat cells with a range of inhibitor concentrations for 1-2 hours. Include a DMSO vehicle control.
-
Pathway Stimulation: If the pathway is not constitutively active, add the appropriate stimulant (e.g., IL-6 to activate the JAK/STAT pathway) and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample (e.g., 20 µg) and separate the proteins by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To validate equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein of the substrate (e.g., anti-Total STAT3) or a housekeeping protein (e.g., β-actin).
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms that the inhibitor is active on its intended signaling pathway in cells.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful and versatile core for the design of potent and selective kinase inhibitors. Its defining feature is the ability to form a stabilizing bidentate hydrogen bond with the kinase hinge region, effectively mimicking ATP and anchoring the molecule in the active site. A systematic and multi-tiered validation process, moving from biochemical assays to cellular target engagement and functional pathway analysis, is essential for robustly characterizing the mechanism of action of novel inhibitors based on this privileged scaffold. The protocols and principles outlined in this guide provide a framework for researchers to confidently evaluate and advance these promising therapeutic candidates.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. kinaselogistics.com [kinaselogistics.com]
Application Note: Synthesis of Potent IKKα Inhibitors Utilizing a 7-Azaindole Scaffold
Abstract
This application note provides a detailed guide for the synthesis of potent and selective inhibitors of I-kappa-B kinase alpha (IKKα) starting from the versatile building block, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. We present a representative synthetic strategy centered around robust and scalable palladium-catalyzed cross-coupling reactions. The protocols herein are designed to be reproducible and include in-depth explanations of the chemical logic, step-by-step procedures for synthesis and purification, and methods for biochemical validation.
Introduction: IKKα as a High-Value Therapeutic Target
The Inhibitor of nuclear factor kappa-B (NF-κB) Kinase (IKK) complex is a cornerstone of cellular signaling, particularly in pathways governing inflammation, immunity, and cell survival.[1][2][3] The complex typically consists of two catalytic subunits, IKKα (also known as CHUK) and IKKβ, and a regulatory subunit NEMO (IKKγ).[1] While IKKβ is the dominant kinase in the canonical NF-κB pathway, IKKα plays a critical and distinct role in the non-canonical NF-κB pathway, which is essential for the development and function of lymphoid organs.[4]
The non-canonical pathway, activated by specific members of the TNF receptor superfamily, leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IKKα homodimers.[4] Activated IKKα then phosphorylates the NF-κB2 precursor protein p100, triggering its processing into the p52 subunit and subsequent nuclear translocation of p52-RelB heterodimers.[4] Dysregulation of this pathway is implicated in various malignancies, including multiple myeloma, B-cell lymphomas, and certain solid tumors, making IKKα a highly attractive target for therapeutic intervention.[5] The development of potent and selective IKKα inhibitors is crucial for dissecting its specific biological functions and for creating targeted therapies with potentially fewer side effects than dual IKKα/β inhibitors.[6][7]
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, recognized as an ATP-competitive hinge-binding motif for numerous protein kinases.[5][8] Its structural similarity to adenine allows it to form key hydrogen bonds in the ATP binding pocket of kinases.[9] This note focuses on leveraging this scaffold for IKKα inhibitor synthesis.
Strategic Importance of this compound
The starting material, this compound, is a strategic choice for building a diverse library of IKKα inhibitors. Its key features include:
-
The 7-Azaindole Core: Provides the essential hinge-binding interactions with IKKα.
-
The C4-Amine Group: Acts as a crucial hydrogen bond donor, mimicking the N6-amine of adenine.
-
The C5-Bromo Group: Serves as a versatile synthetic handle for introducing molecular complexity. It is ideally positioned for modification via palladium-catalyzed cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and selectivity.[5][7]
This trifunctional architecture allows for a modular synthetic approach, where the core provides the anchor and the C5-position is systematically varied to optimize pharmacological properties.
IKKα Signaling Pathway Overview
To understand the context of inhibition, a simplified diagram of the non-canonical NF-κB pathway is presented below. The synthesized inhibitors are designed to block the ATP-binding site of IKKα, thereby preventing the phosphorylation of p100 and halting the entire downstream cascade.
Caption: Simplified Non-Canonical NF-κB Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Experimental Protocols
The overall strategy involves a two-step process: protection of the nucleophilic N1 and C4 positions, followed by a palladium-catalyzed cross-coupling reaction at the C5-bromo position. Here, we detail a representative Suzuki coupling, a highly robust and versatile C-C bond-forming reaction.[10][11]
Caption: General Synthetic Workflow for IKKα Inhibitor Synthesis.
Protocol 1: Synthesis of tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate (Intermediate 2)
Causality: The N-H groups of the pyrrole and the 4-amino group are nucleophilic and can interfere with subsequent organometallic coupling reactions. Protection with a tert-butoxycarbonyl (Boc) group is a standard strategy. The Boc group is stable to the basic conditions of the Suzuki coupling but can be readily removed under acidic conditions.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |
| This compound (1) | 213.06 | 5.0 | 1.0 | 1.07 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 2.2 | 2.40 g |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.5 | 0.1 | 61 mg |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 25 mL |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1) (1.07 g, 5.0 mmol) and DMAP (61 mg, 0.5 mmol).
-
Add anhydrous THF (25 mL) and stir until the solids are suspended.
-
Add Di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to yield the di-Boc protected intermediate as a white solid. Note: While mono-protection at the 4-amino position is the target, di-protection on both the amine and pyrrole nitrogen often occurs and is suitable for the next step.
Protocol 2: Suzuki Cross-Coupling to Synthesize the Core Inhibitor Structure (Compound 3)
Causality: The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[10] It utilizes a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base. Pd(dppf)Cl₂ is a robust, commercially available pre-catalyst effective for coupling heteroaryl halides.[12] Potassium carbonate is a suitable base that is strong enough to facilitate transmetalation without causing degradation of sensitive functional groups.[10]
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |
| Protected Intermediate (2) | 413.26 | 2.0 | 1.0 | 826 mg |
| 3-(Trifluoromethyl)phenylboronic acid | 189.93 | 2.4 | 1.2 | 456 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.1 | 0.05 | 73 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 6.0 | 3.0 | 829 mg |
| 1,4-Dioxane | - | - | - | 16 mL |
| Water | - | - | - | 4 mL |
Procedure:
-
To a microwave vial or Schlenk flask, add the protected intermediate (2) (826 mg, 2.0 mmol), 3-(trifluoromethyl)phenylboronic acid (456 mg, 2.4 mmol), and Pd(dppf)Cl₂ (73 mg, 0.1 mmol).
-
Add potassium carbonate (829 mg, 6.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane (16 mL) and degassed water (4 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with Ethyl Acetate (50 mL) and water (25 mL).
-
Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 10-30% Ethyl Acetate in Hexanes) to yield the coupled product (3).
Protocol 3: Deprotection to Yield the Final IKKα Inhibitor (Compound 4)
Causality: The Boc protecting group is acid-labile. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group at room temperature, releasing the free amine and pyrrole N-H, which are essential for kinase binding. The excess acid and byproducts are volatile and easily removed.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Mass/Volume |
| Coupled Product (3) | 477.46 | 1.5 | 1.0 | 716 mg |
| Trifluoroacetic acid (TFA) | 114.02 | - | - | 5 mL |
| Dichloromethane (DCM) | - | - | - | 5 mL |
Procedure:
-
Dissolve the coupled product (3) (716 mg, 1.5 mmol) in DCM (5 mL) in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA (5 mL) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by LC-MS until both Boc groups are removed.
-
Concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of methanol and co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual TFA.
-
The crude product can be purified by reverse-phase HPLC or by trituration/recrystallization from a suitable solvent system (e.g., Diethyl ether/Hexanes) to yield the final inhibitor (4) as its TFA salt.
Characterization and Application
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound (typically >95% for biological testing).
Application - In Vitro IKKα Kinase Assay: The inhibitory activity of the synthesized compound should be evaluated in a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the phosphorylation of a biotinylated IκBα-derived peptide substrate by the IKKα enzyme. A europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin (SA-APC) are used for detection.
-
Procedure (General):
-
Dispense the synthesized inhibitor across a range of concentrations into a 384-well assay plate.
-
Add the IKKα enzyme and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (Eu-antibody and SA-APC).
-
Incubate to allow for binding.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Data are plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation. A potent inhibitor would be expected to have an IC₅₀ value in the low nanomolar range.[5]
Conclusion
This application note outlines a robust and rational approach for the synthesis of IKKα inhibitors based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. By employing the versatile starting material this compound and leveraging powerful palladium-catalyzed cross-coupling chemistry, researchers can efficiently generate novel compounds for probing IKKα biology and for development as potential therapeutics in oncology and inflammatory diseases.
References
- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. component of inhibitor of nuclear factor kappa B kinase complex | IKK family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. IkappaB kinase - Wikipedia [en.wikipedia.org]
- 4. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Selective PDE4B Inhibitors from a 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Scaffold
Introduction: The cyclic adenosine monophosphate (cAMP) signaling pathway is a critical regulator of a vast array of cellular processes, most notably inflammation.[1] The phosphodiesterase 4 (PDE4) enzyme family, which specifically hydrolyzes cAMP, has therefore emerged as a major therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[2][3] The PDE4 family is composed of four subtypes (A, B, C, and D). While inhibition of these subtypes can produce anti-inflammatory effects, non-selective inhibition is problematic. Specifically, inhibition of the PDE4D subtype has been strongly linked to dose-limiting side effects like nausea and emesis.[1][4]
This has created an urgent need for novel chemical scaffolds that are not only potent but also exhibit preferential binding for the PDE4B subtype, which is a major cAMP metabolizing enzyme in inflammatory cells.[5][6] By selectively targeting PDE4B, it is hypothesized that the therapeutic anti-inflammatory benefits can be retained while minimizing the adverse effects associated with PDE4D.[4] Recent scaffold-hopping experiments have identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core as a highly promising starting point for developing potent and selective PDE4B inhibitors.[6][7] This guide provides a comprehensive overview of the scientific rationale, synthesis protocols, and biological evaluation workflows for advancing compounds from this chemical series.
Scientific Rationale: Targeting the cAMP-PDE4B Axis
Phosphodiesterase 4B (PDE4B) functions to break down cAMP, a crucial second messenger that mediates anti-inflammatory responses.[5][8] In inflammatory cells, stimuli like lipopolysaccharide (LPS) can trigger the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[9] By inhibiting PDE4B, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately suppresses the signaling pathways, like NF-κB, that drive the transcription and release of these inflammatory mediators.[5][9] Therefore, a potent PDE4B inhibitor can effectively dampen the inflammatory response at a cellular level.
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold was identified as a superior core structure compared to related heterocycles. For instance, replacing the 7-azaindole with a benzimidazole or an indole core leads to a significant loss of inhibitory activity, highlighting the unique contribution of the pyrrolo[2,3-b]pyridine nucleus to target engagement.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PathSpecific™ PDE4B Phosphodiesterase Assay Kit-Luminescent - Creative Biolabs [creative-biolabs.com]
- 9. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Utilization of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine in the Synthesis of Selective JAK1 Inhibitors
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in JAK1 Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental to cellular processes including immune regulation, proliferation, and differentiation. Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and malignancies.[2] Consequently, the development of small-molecule JAK inhibitors has emerged as a significant therapeutic strategy.
Within this landscape, selective inhibition of JAK1 is a particularly attractive approach. JAK1 is involved in the signaling of a broad range of pro-inflammatory cytokines.[3][4] By selectively targeting JAK1, it is possible to achieve therapeutic immunomodulation while potentially mitigating side effects associated with the inhibition of other JAK isoforms, such as the role of JAK2 in hematopoiesis.
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been identified as a "privileged scaffold" in kinase inhibitor design.[5] Its structure is bioisosteric to the adenine core of ATP, enabling it to act as an effective hinge-binder in the ATP-binding site of kinases.[5] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form crucial hydrogen bond interactions with the kinase hinge region, anchoring the inhibitor in the active site.[5] This makes the 7-azaindole core an ideal starting point for the development of potent and selective kinase inhibitors.
This guide focuses on the synthetic utility of a key intermediate, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (also referred to as 4-amino-5-bromo-7-azaindole), in the construction of selective JAK1 inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a variety of substituents through modern cross-coupling methodologies, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The functionalization of the 5-bromo-7-azaindole core predominantly relies on palladium-catalyzed cross-coupling reactions. These powerful synthetic tools allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions with high functional group tolerance. The two most critical transformations for elaborating the this compound scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Synthetic workflow for JAK1 inhibitors.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 5-position of the azaindole core and various aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, a base, and an organoboron reagent (boronic acid or boronate ester).
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ. The choice of catalyst can influence reaction efficiency.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed for heteroaromatic substrates. They facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination of the final product.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the direct formation of a C-N bond between the 5-position of the azaindole and a primary or secondary amine. This reaction is invaluable for introducing diverse amine-containing side chains that can interact with specific residues in the JAK1 active site.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a combination of a palladium precursor and a suitable phosphine ligand is crucial. Ligands like Xantphos or BINAP are often effective for C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used to prevent unwanted side reactions.
Experimental Protocols
The following protocols are representative procedures for the functionalization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of a 5-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine.
Expected Results: Yields for Suzuki couplings on this scaffold typically range from 60% to 95%, depending on the specific boronic acid used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ |
| Ligand | SPhos or XPhos |
| Base | K₃PO₄ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water or Toluene/Water |
| Temperature | 80-110 °C |
| Typical Yield | 60-95% |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the synthesis of a 5-(substituted-amino)-1H-pyrrolo[2,3-b]pyridin-4-amine derivative.
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent (toluene or 1,4-dioxane), followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(substituted-amino)-1H-pyrrolo[2,3-b]pyridin-4-amine.
Expected Results: Yields for Buchwald-Hartwig aminations on this scaffold can vary more widely than Suzuki couplings, typically ranging from 50% to 85%, depending on the steric and electronic properties of the amine. The product should be fully characterized by spectroscopic methods.
| Parameter | Recommended Conditions |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Xantphos or BINAP |
| Base | Cs₂CO₃ or NaOtBu |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100-120 °C |
| Typical Yield | 50-85% |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of selective JAK1 inhibitors. The strategic placement of the amino group at the 4-position and the bromo group at the 5-position allows for the systematic exploration of chemical space through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery to design and synthesize novel 7-azaindole-based JAK1 inhibitors. By leveraging these synthetic strategies, the development of next-generation immunomodulatory therapies with improved efficacy and safety profiles can be significantly advanced.
References
- 1. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. osti.gov [osti.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-bromo-7-azaindole). This critical building block is a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
This document provides in-depth, field-proven insights based on established literature and our experience with related heterocyclic systems. We will explore the causality behind experimental choices, offering not just protocols, but the scientific reasoning required to adapt and optimize them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most prevalent and yield-critical step is the introduction of the C4-amine onto a di-halogenated or mono-halogenated pyrrolo[2,3-b]pyridine core. Therefore, our troubleshooting will focus heavily on this transformation.
Scenario 1: Low or No Yield in the Final Amination Step
This is the most common failure point. You are attempting to convert a precursor like 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine to the final product using an amination reaction (e.g., Buchwald-Hartwig or SNAr) and observe minimal conversion.
Q1: My Buchwald-Hartwig amination of 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is failing. What are the most likely causes and how can I fix it?
A1: A failing Buchwald-Hartwig reaction for this substrate is typically rooted in one of three areas: the catalyst system (palladium source and ligand), the base, or reaction conditions that promote side reactions.
-
Causality - The Catalyst System: The 7-azaindole core is an excellent chelating ligand for metals due to the adjacent nitrogen atoms in the pyrrole and pyridine rings. This can sequester the palladium catalyst, rendering it inactive.[3] Furthermore, the unprotected N-H of the pyrrole ring can interfere with the catalytic cycle. The choice of ligand is therefore critical to stabilize the active palladium species and facilitate rapid catalytic turnover.
-
Recommendation: Switch to a modern catalyst system employing sterically hindered biarylphosphine ligands. These ligands create a bulky coordination sphere around the palladium, which promotes the crucial reductive elimination step and prevents catalyst deactivation.[3] Using a pre-formed palladium precatalyst can also be advantageous as it ensures efficient generation of the active Pd(0) species.[3]
-
-
Causality - The Base: The choice of base is critical and non-intuitive. A base that is too strong can deprotonate the pyrrole N-H, leading to undesired side reactions or catalyst inhibition. A base that is too weak will not effectively facilitate the deprotonation of the amine-palladium complex in the catalytic cycle.
-
Recommendation: For amination of halo-7-azaindoles, cesium carbonate (Cs₂CO₃) is often a reliable choice.[4] It has sufficient basicity for the catalytic cycle but is often more compatible with sensitive functional groups than stronger bases like sodium tert-butoxide. If results are still poor, lithium bis(trimethylsilyl)amide (LiHMDS) has been used successfully, particularly with advanced precatalysts.[4]
-
-
Causality - Side Reactions: A common side reaction is hydrodehalogenation, where the chloro-group at C4 is replaced by a hydrogen atom.[5] This is often promoted by inefficient catalyst systems or the presence of protic impurities.
-
Recommendation: Ensure all reagents and the solvent (typically dioxane or t-butanol) are scrupulously dried and degassed.[4][5] Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is mandatory. If hydrodehalogenation persists, lowering the reaction temperature and increasing catalyst/ligand loading slightly may help favor the desired C-N coupling.
-
Q2: I am attempting a direct nucleophilic aromatic substitution (SNAr) with ammonia (or an ammonia equivalent) on 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, but the reaction is slow and requires very high temperatures.
A2: This is expected. While the pyridine ring is electron-deficient, the 4-chloro position on the 7-azaindole scaffold is not as highly activated as in some other heterocyclic systems. SNAr reactions on this core typically require forcing conditions like high temperatures and extended reaction times, which can lead to decomposition and low yields.[3][4]
-
Recommendation 1 - Acid Catalysis: For related chloropyrrolopyrimidines, acid catalysis has been shown to significantly promote amination, even in aqueous media.[6][7] A small amount of a strong acid (e.g., 0.1 eq HCl) can protonate the pyridine nitrogen, further activating the C4 position towards nucleophilic attack.[7][8] This approach may allow for lower reaction temperatures. However, a careful balance is needed, as excess acid can promote competing hydrolysis of the chloro-group.[8]
-
Recommendation 2 - Switch to a Catalyzed Reaction: For reliability and broader substrate scope, the Buchwald-Hartwig amination is generally the superior method for this transformation.[9][10] The energy barrier is significantly lowered by the palladium catalyst, allowing for milder conditions and higher yields.
Scenario 2: Formation of Significant Impurities
You are getting some product, but the reaction mixture is complex, and purification is difficult.
Q3: My final product is contaminated with a significant amount of a debrominated or dichlorinated starting material. How can I prevent this?
A3: The presence of hydrodehalogenated byproducts points towards a competing reduction pathway.
-
Causality: In palladium-catalyzed reactions, a β-hydride elimination from the palladium-amide intermediate can compete with reductive elimination, leading to the reduced (dehalogenated) arene and an imine.[9] This is more common with certain catalyst/ligand combinations and can be exacerbated by moisture or other protic sources.
-
Recommendation:
-
Optimize Ligand: As mentioned in Q1, use modern biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are known to promote reductive elimination over side reactions.[3][5]
-
Strictly Anhydrous Conditions: Ensure your solvent and reagents are anhydrous. Use fresh, high-purity starting materials.
-
Base Selection: Avoid bases that can act as hydride sources.
-
-
Q4: I am observing the formation of a di-aminated product where both the C4-chloro and C5-bromo positions have reacted.
A4: This suggests that your reaction conditions are too harsh or that the catalyst system is not selective.
-
Causality: The C-Cl bond at the C4 position is generally more reactive in palladium-catalyzed amination than the C-Br bond at C5.[3] However, under forcing conditions (high temperature, long reaction time), the less reactive C-Br bond can also undergo coupling.
-
Recommendation:
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for conversion of the starting material.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile, but avoid a large excess which can drive the reaction towards di-substitution.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis strategy and underlying chemical principles.
Q5: What are the primary synthetic routes to this compound?
A5: There are two main strategies, differing in the order of bromination and amination.
-
Route A: Halogenation followed by Amination: This is the most common approach. It starts with commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The core is first halogenated to install the necessary leaving groups, followed by a selective amination. A key intermediate is often 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.[11] The final step is the selective displacement of the 4-chloro group.
-
Route B: Pyridine Ring Construction: This route involves building the 7-azaindole core from a pre-functionalized pyridine. For example, starting with 2-amino-3-methyl-5-bromopyridine, which undergoes oxidation to a nitro-pyridine, followed by condensation and reductive cyclization to form the 5-bromo-7-azaindole skeleton.[12] This can be advantageous if the required starting pyridine is readily available and avoids issues with regioselective halogenation of the intact azaindole core.
Caption: Major synthetic strategies for this compound.
Q6: Why is N-protection of the pyrrole ring sometimes necessary?
A6: The proton on the pyrrole nitrogen (N-H) is weakly acidic. In the presence of strong bases (like NaH, n-BuLi, or even alkoxides), it can be deprotonated.[13] This can cause several problems:
-
Interference with Catalysts: The resulting anion can coordinate to the palladium catalyst, potentially altering its reactivity or deactivating it.[3]
-
Side Reactions: The anionic nitrogen can act as a nucleophile.
-
Solubility Issues: The deprotonated species may have different solubility profiles, complicating the reaction.
To circumvent these issues, an N-protecting group like SEM (trimethylsilylethoxymethyl) or TBDMS (tert-butyldimethylsilyl) can be installed.[5][13] This masks the acidic proton, ensuring it doesn't interfere with subsequent steps. However, this adds two steps to the synthesis (protection and deprotection), so modern methods often focus on developing reaction conditions that are tolerant of the free N-H group.[3]
Q7: How do I choose the best catalyst system for the Buchwald-Hartwig amination step?
A7: The choice is critical and depends on the specific amine being coupled. There is no single "best" catalyst, but there are excellent starting points.
-
For Secondary Amines: Catalyst systems based on ligands like Xantphos or BINAP with a Pd(OAc)₂ or Pd₂(dba)₃ source are often effective.[4]
-
For Primary Amines (Aliphatic or Aromatic): Catalyst systems using highly electron-rich, sterically bulky biarylphosphine ligands like BrettPhos or RuPhos are generally superior.[3] They are excellent at promoting the coupling of less nucleophilic anilines and sterically hindered primary amines, and they show exceptional selectivity for mono-arylation.
The table below summarizes common starting points for catalyst screening.
| Catalyst System Component | Examples | Role & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precursors to the active Pd(0) catalyst. |
| Palladium Precatalyst | RuPhos Pd G2/G3, BrettPhos Pd G3 | Pre-formed complexes that reliably generate the active Pd(0) species, often giving more reproducible results.[3] |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos | Stabilizes the Pd center, promotes oxidative addition and reductive elimination, and controls reactivity.[3][4] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, LiHMDS, NaOtBu | Activates the amine for coordination to the palladium and facilitates the catalytic cycle.[4][10] |
| Solvent | 1,4-Dioxane, Toluene, t-Butanol | Anhydrous, often non-polar aprotic solvents are preferred to avoid side reactions.[10] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is a generalized starting point based on modern methodologies for coupling unprotected halo-7-azaindoles and should be optimized for your specific amine.[3]
Materials:
-
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Amine (e.g., ammonia source like benzophenone imine, or a primary/secondary amine) (1.2 eq)
-
RuPhos Pd G3 Precatalyst (0.02 eq, 2 mol%)
-
RuPhos ligand (0.04 eq, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the RuPhos Pd G3 precatalyst, and the RuPhos ligand.
-
Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.
-
Under a positive pressure of inert gas, add the LiHMDS base.
-
Add the anhydrous 1,4-dioxane, followed by the amine.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. This compound|CAS 1190317-11-3 [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 13. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
Technical Support Center: Purification of Brominated 7-Azaindoles
Welcome to the technical support center for the purification of brominated 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these critical building blocks. The unique electronic nature of the 7-azaindole scaffold—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents distinct purification hurdles that require specialized strategies.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to overcome these obstacles.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of brominated 7-azaindoles in a practical question-and-answer format.
Q1: Why is my product yield extremely low after silica gel chromatography? The material appears to be irreversibly adsorbed onto the column.
A1: The Root Cause: Acid-Base Interactions
This is the most frequent challenge and stems from a fundamental mismatch between the stationary phase and the analyte.
-
Silica Gel's Nature: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). These sites act as Lewis acids.
-
7-Azaindole's Nature: The 7-azaindole core contains a basic pyridine nitrogen (N7). This nitrogen readily interacts with the acidic silanol groups on the silica surface.
This strong acid-base interaction leads to several problems:
-
Irreversible Adsorption: The product binds so strongly it cannot be eluted with common solvent systems.
-
Product Degradation: The acidic environment can catalyze the decomposition of sensitive substrates, particularly debromination or other rearrangements.
-
Severe Tailing: If the product does elute, it often results in broad, tailing peaks, leading to poor separation and cross-contamination.
Solutions & Explanations:
-
Base-Modified Eluent: The most common and effective solution is to neutralize the acidic silica surface by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent (e.g., Ethyl Acetate/Hexane + 0.5% TEA). The TEA will preferentially bind to the acidic sites on the silica, "shielding" your product from strong interactions.
-
Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component (e.g., 1-5% of a 7N NH3/MeOH solution in DCM) is highly effective.
-
-
Alternative Stationary Phases: If base modification is insufficient or incompatible with your molecule, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is a viable alternative, available in neutral and basic grades. Basic alumina is particularly useful for highly basic compounds. Note that the separation selectivity on alumina will differ from silica, so TLC screening is essential.
-
Reversed-Phase Chromatography (C18): For compounds that are difficult to purify via normal phase, reversed-phase flash chromatography (using eluents like Acetonitrile/Water or Methanol/Water) is an excellent, albeit more expensive, option.
-
Q2: I'm struggling to separate my desired mono-brominated product from the starting material and di-brominated impurities. Their Rf values on TLC are nearly identical.
A2: The Challenge of Subtle Polarity Differences
The addition of a bromine atom does not always induce a large change in polarity, especially in a molecule that already contains polar nitrogen atoms. Over-bromination (di- or tri-bromination) is a common side reaction, and these byproducts often have very similar chromatographic behavior to the desired product.
Solutions & Explanations:
-
Optimize Your TLC & Chromatography System:
-
Test Multiple Solvent Systems: Do not rely on a single eluent system. A mixture that gives poor separation (e.g., Ethyl Acetate/Hexane) might be resolved by switching to another system with different solvent selectivities (e.g., Dichloromethane/Methanol, or Acetone/Toluene). The goal is to exploit different intermolecular interactions.
-
Shallow Gradients: If using automated flash chromatography, employ a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume). This can resolve closely eluting spots that merge during a steep gradient.
-
Isocratic Elution: If a shallow gradient is still insufficient, a carefully optimized isocratic elution (using a single, constant solvent mixture) can provide the highest resolution, though it may require longer run times.
-
-
Recrystallization: Chromatography is not always the answer. If your crude product is >85-90% pure, recrystallization can be a highly effective method for removing small amounts of closely related impurities.
-
Solvent Screening: Test a variety of solvents and solvent pairs (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane, Toluene). The ideal system is one where your product is sparingly soluble at room temperature but highly soluble when hot, while the impurities remain soluble (or insoluble) at all temperatures. A detailed protocol is provided in Section III.
-
Q3: How can I effectively remove residual brominating agents and their byproducts, like N-bromosuccinimide (NBS) and succinimide?
A3: Strategic Liquid-Liquid Extraction
Residual reagents from the bromination step can complicate purification. Succinimide, the byproduct of NBS, is particularly notorious for being water-soluble but also having some solubility in organic solvents, sometimes co-eluting with the product.
Solutions & Explanations:
-
Quench Excess Brominating Agent: Before starting your main workup, quench any unreacted NBS or Br₂.
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir vigorously until the orange/yellow color of bromine disappears.
-
-
Targeted Aqueous Washes:
-
Acidic Wash: A wash with dilute acid (e.g., 1M HCl) will protonate your basic 7-azaindole, pulling it into the aqueous layer. This is useful for separating it from non-basic organic impurities. You would then re-basify the aqueous layer and extract your product back into an organic solvent. Caution: Use this method only if your product is stable to acid.
-
Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) is crucial. This will deprotonate the acidic succinimide (pKa ≈ 9.5), converting it to its highly water-soluble sodium salt, which is then easily removed in the aqueous layer.
-
Q4: My reaction produced multiple mono-bromo isomers. How can I isolate the desired regioisomer?
A4: Understanding Regioselectivity and Advanced Separation
The 7-azaindole core has several positions susceptible to electrophilic bromination. While the C3 position on the electron-rich pyrrole ring is generally the most reactive, bromination at other positions (e.g., C4, C5, C6) can occur depending on the reaction conditions and the presence of directing groups.[2][3][4]
Solutions & Explanations:
-
Reaction Optimization: The best solution is to prevent the formation of isomers in the first place. Re-evaluate your bromination protocol. Milder reagents (e.g., CuBr₂ in acetonitrile) can offer higher regioselectivity compared to harsher conditions.[5]
-
High-Resolution Chromatography: Separating regioisomers is a significant challenge that almost always requires high-performance flash chromatography.
-
Utilize a long column with a small particle size silica for maximum theoretical plates.
-
Employ a very shallow gradient as described in Q2.
-
Consider Chiral Chromatography: If the isomers are chiral or can be derivatized with a chiral auxiliary, chiral separation may be an option, though this is typically a last resort for preparative scale.
-
-
Definitive Structural Characterization: Once you have isolated what you believe to be the correct isomer, you must confirm its structure unequivocally.
-
2D NMR Spectroscopy: A combination of COSY, HSQC, HMBC, and particularly NOESY (or ROESY) experiments is essential. The Nuclear Overhauser Effect (NOE) will show through-space correlations between protons, allowing you to confirm the position of the bromine atom relative to other protons on the ring system.
-
II. Data & Impurity Profile Summary
The following table summarizes common impurities and their characteristics, which can aid in developing a purification strategy.
| Impurity Type | Common Source | Relative Polarity (Normal Phase) | Key Identification Marker (¹H NMR) | Recommended Removal Method |
| Starting 7-Azaindole | Incomplete reaction | Generally more polar than brominated product | Absence of signals in the aromatic region corresponding to the brominated position | Careful chromatography with a shallow gradient |
| Di-brominated Product | Over-bromination | Generally less polar than mono-bromo product | Fewer aromatic proton signals; distinct chemical shifts | Careful chromatography; reduce stoichiometry of brominating agent |
| Isomeric Product | Lack of regioselectivity | Very similar to desired product | Different coupling patterns and chemical shifts in the aromatic region | High-resolution chromatography; reaction optimization |
| N-Oxide Impurity | Oxidation of pyridine N7 | Significantly more polar | Downfield shift of protons on the pyridine ring | Often removed by silica gel chromatography; can be a major issue |
| Succinimide | Byproduct of NBS | Polar, but can have organic solubility | Broad singlet around δ 2.5-2.8 ppm | Aqueous basic wash (e.g., NaHCO₃) during workup |
III. Key Experimental Protocols
These protocols provide a validated starting point for your purification experiments. Always begin by developing a method on an analytical scale (TLC) before committing to a preparative column.
Protocol 1: Base-Modified Flash Column Chromatography
This protocol is designed to mitigate issues of product adsorption and degradation on silica gel.
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel.
-
Wet the silica with the least polar solvent of your chosen eluent system (e.g., Hexane).
-
Add the more polar solvent (e.g., Ethyl Acetate) and 0.5% (v/v) triethylamine (TEA).
-
Stir to create a uniform slurry.
-
-
Column Packing:
-
Pour the slurry into your column and use pressure or gravity to pack the bed, ensuring no air bubbles are trapped.
-
Equilibrate the column by flushing with 2-3 column volumes of the starting eluent mixture (containing 0.5% TEA).
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Gently powder the resulting solid and carefully add it to the top of the packed column.
-
-
Elution:
-
Begin elution with your starting solvent mixture.
-
Gradually increase the polarity of the eluent based on your TLC analysis. A shallow gradient is recommended.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure.
-
To remove the high-boiling TEA, co-evaporate the residue 2-3 times with a solvent like dichloromethane or toluene.
-
Protocol 2: Optimized Recrystallization
This protocol is ideal for purifying products that are already at a relatively high purity (>85%) after initial workup or chromatography.
-
Solvent Selection:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a small volume (0.5 mL) of a different test solvent to each tube (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetonitrile).
-
Observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Heat the tubes that show poor solubility in a water or sand bath. The ideal solvent will fully dissolve the compound when hot.
-
Allow the heated, clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice. If a single solvent is not ideal, try solvent pairs (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water dropwise until cloudy, then reheat to clarify).
-
-
Preparative Recrystallization:
-
Place the bulk of your crude material in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution at or near boiling.
-
If the solution is colored, you may add a small amount of activated charcoal (decolorizing carbon), keep it hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the carbon.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
IV. Visualization of Purification Logic & Side Products
Workflow for Troubleshooting Purification
The following diagram outlines a logical decision-making process when facing purification difficulties.
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling with 5-Bromo-7-Azaindole
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1][2] However, its functionalization via palladium-catalyzed cross-coupling reactions presents unique challenges. The presence of the pyridine nitrogen in the 7-azaindole ring system can lead to catalyst inhibition or deactivation, making reaction optimization crucial for success.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this specific transformation.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of 5-bromo-7-azaindole in a question-and-answer format, explaining the underlying chemical principles for each recommendation.
Question 1: My reaction shows low or no conversion of 5-bromo-7-azaindole. What are the primary factors to investigate?
Low conversion is the most common problem and can stem from several sources. A systematic approach is key to identifying the root cause.
Answer:
When faced with low or no yield, assess the following critical parameters:
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is paramount. The pyridine nitrogen of the azaindole can coordinate to the palladium center, inhibiting the catalytic cycle.[3]
-
Problem: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for this substrate.[5][6]
-
Solution: Employ bulky, electron-rich phosphine ligands. These promote the formation of a reactive, monoligated palladium(0) species that is less susceptible to inhibition. They also accelerate both the oxidative addition and the final reductive elimination steps.[6][7] Excellent starting points are Buchwald-type biarylphosphine ligands such as SPhos , XPhos , and RuPhos .[1][7] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[8][9]
-
Pro-Tip: Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) is highly recommended.[10][11][12] Precatalysts ensure the rapid and efficient generation of the active Pd(0) species, which is crucial when working with substrates that can decompose under the reaction conditions.[10][11][12]
-
-
Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8][13]
-
Problem: Weak bases like sodium carbonate (Na₂CO₃) may not be effective enough for this challenging coupling.
-
Solution: A stronger base is often required. Potassium phosphate (K₃PO₄) is a reliable and frequently used base for heteroaromatic couplings.[1][7] Cesium carbonate (Cs₂CO₃) is another strong option that can enhance reaction rates.[14] The base's solubility and physical form (e.g., finely powdered) can also impact the reaction.
-
-
Solvent and Temperature: The solvent must solubilize all components and be stable at the required temperature.
-
Problem: Inadequate temperature can lead to slow or stalled reactions.
-
Solution: Aprotic polar solvents are generally preferred. 1,4-Dioxane , Toluene , or 2-Methyltetrahydrofuran (2-MeTHF) , often with a small amount of water, are standard choices.[15][16] These solvents facilitate the dissolution of the inorganic base and the boronate species.[17] For sluggish reactions, increasing the temperature to 80–110 °C is a common strategy to overcome activation energy barriers.[7]
-
-
Atmosphere and Reagent Quality: Suzuki couplings are sensitive to oxygen.
-
Problem: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[15][18]
-
Solution: Ensure all reagents are of high purity and that the solvent is thoroughly degassed. The reaction should be set up under an inert atmosphere (Argon or Nitrogen) from start to finish.[7]
-
Question 2: I'm observing significant formation of a boronic acid homocoupling byproduct. How can I minimize this?
The formation of a biaryl product derived from the dimerization of your boronic acid is a common side reaction.
Answer:
Homocoupling is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[15][18]
-
Rigorous Degassing: This is the most critical step. Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Ensure the reaction vessel is properly purged with an inert gas.
-
Use of a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, but these reagents can degrade over time.[15] A more reliable approach is to use a modern palladium precatalyst. These are typically air-stable Pd(II) complexes that rapidly and quantitatively generate the active Pd(0) catalyst under the reaction conditions, minimizing the window for side reactions to occur.[10][19]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain its low concentration relative to the catalyst, favoring the cross-coupling pathway over homocoupling.
Question 3: My starting material, 5-bromo-7-azaindole, is being consumed, but I'm isolating the protodebrominated product (7-azaindole) instead of the desired coupled product. What causes this?
Protodebromination is a competing side reaction where the bromine atom is replaced by a hydrogen atom.
Answer:
This side reaction can occur through several mechanisms, often involving trace water or other proton sources. The key is to favor the desired productive catalytic cycle.
-
Ligand Choice: The ligand has a significant impact. Highly electron-donating and bulky ligands, such as SPhos or XPhos , accelerate the rate of oxidative addition and subsequent steps in the Suzuki cycle.[20] This helps the desired cross-coupling reaction outcompete the protodebromination pathway.
-
Boronic Acid Quality and Stoichiometry: Unstable boronic acids can degrade, leading to side reactions. Use high-quality boronic acids and consider using a slight excess (e.g., 1.2–1.5 equivalents) to ensure the transmetalation step is efficient.[10]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, if protodebromination is severe, switching to strictly anhydrous conditions with a base like potassium tert-butoxide in a solvent like toluene might be beneficial. However, this requires careful control as it can promote other side reactions.
Frequently Asked Questions (FAQs)
What are the best initial screening conditions for the Suzuki coupling of 5-bromo-7-azaindole?
For a new substrate combination, starting with a reliable set of conditions is crucial. The following table outlines a robust starting point for reaction screening.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (a precatalyst) | Ensures rapid formation of the active Pd(0) catalyst, minimizing side reactions.[10][11] |
| Catalyst Loading | 1–3 mol % | A good starting point for optimization. |
| Ligand | XPhos (included in the precatalyst) | A bulky, electron-rich ligand proven effective for challenging heteroaromatic couplings.[1] |
| Base | K₃PO₄ (Potassium Phosphate) | A strong base that is effective for transmetalation with heteroaromatic substrates.[1][7] |
| Base Stoichiometry | 2.0–3.0 equivalents | Ensures the reaction medium remains sufficiently basic throughout the process. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A common and effective solvent system that balances polarity and solubility.[13] |
| Temperature | 80–100 °C | Provides sufficient energy to overcome activation barriers without promoting decomposition. |
| Concentration | 0.1 M (with respect to limiting reagent) | A standard concentration for initial screening. |
Why is the choice of ligand so critical for this specific substrate?
The 7-azaindole nucleus contains two nitrogen atoms. The pyrrolic NH is generally not problematic, but the pyridine nitrogen is a Lewis basic site that can coordinate strongly to the palladium catalyst. This coordination can sequester the palladium, effectively poisoning the catalyst and halting the catalytic cycle.[3]
Bulky, electron-donating phosphine ligands (like the Buchwald-type ligands) address this issue in two ways:
-
Steric Hindrance: Their large size physically blocks the pyridine nitrogen from coordinating to the palladium center.
-
Electronic Effects: They increase the electron density on the palladium, which promotes the key steps of oxidative addition and reductive elimination, making the desired catalytic cycle faster and more efficient than the poisoning pathway.[20][21]
Can I use a traditional palladium source like Pd(OAc)₂ or Pd₂(dba)₃?
Yes, you can generate the active catalyst in situ from a Pd(II) or Pd(0) source and a separate ligand. For example, a combination of Pd(OAc)₂ and PCy₃ has been shown to be effective for a range of substrates.[8] However, this approach has drawbacks compared to using a modern precatalyst:
-
Inconsistent Activity: The reduction of Pd(II) to the active Pd(0) can be inefficient or incomplete, leading to variable results.
-
Ligand Ratio: The ratio of ligand to palladium can be critical and may require optimization.[19]
-
Degradation: Sources like Pd₂(dba)₃ can degrade upon storage, forming inactive palladium black.[15]
For challenging substrates like 5-bromo-7-azaindole, the reliability and high activity offered by well-defined precatalysts often justify their use.[9][19]
Visualizing the Process
Understanding the fundamental mechanism and the troubleshooting logic is key to successful optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.[13][15][22]
Caption: A decision-making workflow for troubleshooting low conversion.
Experimental Protocols
Protocol 1: Recommended Starting Procedure for a 1 mmol Scale Reaction
This protocol provides a robust starting point for the Suzuki coupling of 5-bromo-7-azaindole with a generic arylboronic acid.
Materials:
-
5-bromo-7-azaindole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 21. reddit.com [reddit.com]
- 22. chemrxiv.org [chemrxiv.org]
side product formation in the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to our dedicated technical guide for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. As a critical building block in the development of kinase inhibitors and other advanced therapeutics, the purity of this 7-azaindole derivative is paramount.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a specific focus on identifying, understanding, and mitigating the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent side products when synthesizing this compound via electrophilic bromination?
During the synthesis of the target compound, particularly through the common route of direct bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine, two major classes of side products are frequently observed:
-
Over-brominated Species: The high electron density of the pyrrolo[2,3-b]pyridine ring system makes it susceptible to multiple brominations.[2][3] It is not uncommon to detect dibromo- and even tribromo- derivatives in the crude reaction mixture, which can complicate purification significantly.
-
Regioisomers: While the C5-position is generally favored for electrophilic substitution, bromination can also occur at other positions on the heterocyclic core, such as the C3 or C6 positions, leading to a mixture of structural isomers that are often difficult to separate from the desired product.
Q2: My primary side product is a dibrominated species. What are the first adjustments I should make to my protocol?
The formation of dibrominated compounds is a direct result of the reaction conditions being too harsh or the brominating agent being in excess.[2][3] To favor mono-bromination, immediate adjustments should focus on controlling the reaction kinetics and stoichiometry:
-
Reduce Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C) significantly reduces the rate of the second electrophilic substitution, thereby increasing selectivity for the mono-brominated product.
-
Control Stoichiometry: Use a minimal excess of the brominating agent, such as N-Bromosuccinimide (NBS). An equivalent range of 1.0 to 1.1 of NBS is typically sufficient.
-
Slow Reagent Addition: Instead of adding the NBS as a solid all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile, minimizing over-reaction.[2]
Q3: I'm struggling with poor regioselectivity, obtaining a mixture of bromo-isomers. How can I improve the yield of the desired C5-bromo product?
Poor regioselectivity arises from the nuanced electronic properties of the 7-azaindole nucleus. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich, creating multiple potential sites for electrophilic attack.[4][5]
-
Solvent Selection: The choice of solvent can dramatically influence the regiochemical outcome. Using dimethylformamide (DMF) as the solvent has been reported to enhance para-selectivity in the bromination of some electron-rich aromatic compounds with NBS.[2][3] Experimenting with solvents of varying polarity (e.g., acetonitrile, dichloromethane, DMF) is a key optimization step.
-
Protecting Group Strategy: If direct bromination remains unselective, consider protecting the pyrrole nitrogen (N1). Installing a protecting group, such as a benzenesulfonyl (besyl) or trimethylsilylethoxymethyl (SEM) group, alters the electron distribution and sterically encumbers the C2 and C6 positions, which can significantly enhance the selectivity for bromination at C5.[6] The protecting group is then removed in a subsequent step.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis and purification.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Significant amounts of starting material remain after the reaction. | 1. Insufficient brominating agent. 2. Reaction temperature is too low or time is too short. 3. Deactivated brominating agent (e.g., old NBS). | 1. Re-evaluate the stoichiometry; ensure at least 1.0 eq of NBS is used. 2. Allow the reaction to warm slowly to room temperature and monitor by LC-MS. 3. Use freshly recrystallized or newly purchased NBS.[2][3] |
| A persistent impurity co-elutes with the product during column chromatography. | 1. The impurity is a regioisomer with very similar polarity. 2. The product or impurity is degrading on the silica gel. | 1. Optimize Chromatography: Screen different solvent systems (e.g., EtOAc/Heptane, DCM/Methanol). Consider using a different stationary phase (e.g., alumina or a bonded phase like diol). 2. Recrystallization: Attempt to purify the material by recrystallization from a suitable solvent or solvent pair (e.g., Ethanol/Water, Acetonitrile). |
| Formation of complex, unidentified byproducts, especially during workup or purification. | 1. The 7-azaindole core is unstable to acidic or basic conditions. 2. A protecting group removal step is generating reactive intermediates (e.g., formaldehyde from SEM-deprotection).[6] | 1. Ensure workup conditions are mild and as close to neutral pH as possible. 2. If using a protecting group, include a scavenger (e.g., an amine or thiol) during the deprotection step to trap reactive byproducts.[6] |
Experimental Protocols
Protocol 1: High-Selectivity Mono-Bromination of 1H-pyrrolo[2,3-b]pyridin-4-amine
This protocol is optimized to maximize the formation of the 5-bromo isomer while minimizing common side products.
-
Reaction Setup: Dissolve 1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using LC-MS or TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Adjust the pH to ~8 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualization & Workflow
Diagram 1: Logical Flow for Optimizing Bromination Selectivity
Caption: Troubleshooting workflow for bromination side products.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in 7-Azaindole Functionalization
Welcome to the technical support center for 7-azaindole functionalization. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, can present significant challenges during synthetic functionalization.[3] Low conversion rates are a frequent and frustrating issue for researchers.
This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during the C-H functionalization, cross-coupling, and N-arylation of 7-azaindoles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-azaindole starting material unreactive in palladium-catalyzed cross-coupling reactions?
A1: The pyridine nitrogen in the 7-azaindole nucleus can act as a ligand, coordinating to the palladium catalyst. This coordination can poison the catalyst, retarding or completely inhibiting the catalytic cycle.[4] Strategies to mitigate this include using N-protected 7-azaindoles or employing ligands that can successfully compete with the substrate for coordination to the metal center.[4][5]
Q2: I'm observing a mixture of N- and C-functionalized products. How can I improve regioselectivity?
A2: The N-H of the pyrrole ring is acidic and can compete with C-H or C-X (where X is a halogen) sites for reaction. Regioselectivity is a common challenge.[6]
-
For C-functionalization: Protecting the pyrrole nitrogen is the most effective strategy.[5][7] Groups like sulfonyl, benzyl, or Boc can direct the reaction to the desired carbon position. The choice of protecting group can significantly influence the reaction's outcome.[7][8]
-
For N-arylation: Using copper-catalyzed conditions (e.g., Chan-Lam or Ullmann coupling) often favors N-arylation.[9][10][11] Palladium-catalyzed N-arylations are also possible but may require specific ligand and base combinations to outcompete C-H activation pathways.[12]
Q3: What is the best general-purpose solvent for 7-azaindole functionalization?
A3: There is no single "best" solvent, as the optimal choice is highly reaction-dependent.[13][14]
-
Aprotic polar solvents like dioxane, DMF, and DMAc are commonly used for cross-coupling reactions as they help solubilize the catalyst, substrate, and inorganic bases.[5][7]
-
Toluene is another frequent choice, particularly in Suzuki and Buchwald-Hartwig reactions.[15][16]
-
The solvent can influence the reaction mechanism and barrier heights, so screening different solvents is a crucial part of optimization.[13]
Q4: My boronic acid is decomposing in a Suzuki coupling. What is causing this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction.[16] It is often exacerbated by strong bases, the presence of water, and elevated temperatures. Using a milder base like K₃PO₄ or K₂CO₃, ensuring anhydrous conditions, and running the reaction at the lowest effective temperature can help minimize this issue.[16]
Systematic Troubleshooting Guide
When faced with low conversion, a systematic approach is more effective than random changes. The following sections break down common problems, explain their chemical origins, and provide actionable solutions.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often pointing to problems with the catalytic system or the reaction environment.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion.
1. Inactive Catalyst System
The heart of a cross-coupling reaction is the catalyst. Its failure to turn over is a primary cause of low conversion.
-
Causality: The active Pd(0) species is susceptible to oxidation. The choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination.[12][17][18] For 7-azaindoles, bulky, electron-rich phosphine ligands are often required to promote the reaction and prevent catalyst inhibition.[5]
-
Solutions:
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4 pre-catalysts) are often more stable and generate the active Pd(0) species more reliably than using separate Pd sources and ligands.[19]
-
Ligand Screening: The ligand choice is paramount. If a reaction with a standard ligand like PPh₃ fails, screen more specialized ligands. A comparison of common ligands for Buchwald-Hartwig amination is provided below.
-
| Ligand | Common Application / Key Feature | Rationale for Use with 7-Azaindole |
| Xantphos | Bidentate ligand with a large bite angle. Good for C-N and C-O couplings.[5][17] | Its structure can promote reductive elimination and has proven effective for 7-azaindole functionalization.[5] |
| SPhos | Bulky, electron-rich monophosphine ligand. Excellent for Suzuki couplings.[15] | Effective for challenging substrates, helps overcome catalyst poisoning.[15] |
| RuPhos | Another bulky, electron-rich ligand often used for difficult C-N couplings.[19] | Can be successful where other ligands fail, particularly for amination of halo-7-azaindoles.[19] |
| dppf | Ferrocene-based bidentate ligand. A robust, general-purpose ligand.[12] | A good starting point for screening, but can sometimes be less effective than more specialized ligands for this substrate class.[15] |
2. Ineffective Base or Solvent
The base and solvent are not passive components; they actively participate in the catalytic cycle.
-
Causality (Base): The base's primary role is to activate the coupling partner (e.g., amine in Buchwald-Hartwig, boronic acid in Suzuki) and neutralize the acid generated during the reaction.[16][20] An inappropriate base can be too weak to facilitate the reaction or too strong, causing substrate/product degradation.[16] Base solubility is also a critical, often overlooked, factor.[16]
-
Causality (Solvent): The solvent must solubilize all components and can influence the stability and reactivity of catalytic intermediates.[14] A poor solvent choice can lead to precipitation and halt the reaction.
-
Solutions:
-
Base Screening: If a common base like K₂CO₃ gives low yield, try a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5][15] These are often effective in challenging cross-couplings.
-
Solvent Screening: If the reaction is sluggish in toluene, try a more polar aprotic solvent like dioxane or DMF. A combination of solvents, such as toluene/ethanol, can sometimes be beneficial for Suzuki couplings.[15]
-
Problem 2: Poor Regioselectivity (N- vs. C-Functionalization)
The presence of two reactive nitrogen atoms (pyrrole N-H and pyridine N) and multiple C-H bonds makes regioselectivity a significant hurdle.
-
Causality: The N1-H of the pyrrole is acidic and nucleophilic, making it a prime site for arylation, especially under copper catalysis.[9] The pyridine N7 can coordinate to the catalyst, directing C-H activation to the adjacent C6 position. The C3 position is the most electron-rich carbon and is often susceptible to electrophilic attack or direct C-H functionalization.[7][9]
-
Solutions:
-
N-Protection for C-Functionalization: This is the most reliable strategy. A protecting group on N1 blocks its reactivity and can sterically or electronically direct functionalization to a specific carbon.[5][7] A sulfonyl group, for instance, has been shown to direct C3-sulfenylation.[7] Crucially, N-protection is often required for successful C-N coupling at other positions, as the unprotected N-H can lead to no reaction. [5]
-
Catalyst/Ligand Control: In some cases, regioselectivity can be controlled by the choice of metal and ligand without protection. For example, Rh(III)-catalyzed C-H activation can be directed to specific positions.[4][21]
-
Reaction Type: Choose a reaction known to favor the desired outcome. Chan-Lam (Cu-catalyzed) reactions with boronic acids are excellent for N-arylation.[10][11] Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions are the methods of choice for C-C or C-N bond formation at a halogenated carbon.[12][15]
-
Problem 3: Significant Side Product Formation
The appearance of side products indicates competing reaction pathways are occurring.
-
Common Side Reactions & Solutions:
-
Homocoupling of Boronic Acid (Suzuki): The undesired coupling of two boronic acid molecules.
-
Cause: Often promoted by oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[16]
-
-
Protodehalogenation/Protodeboronation: Replacement of a halide or boronic acid with hydrogen.
-
Desulfonation: Cleavage of a sulfonyl protecting group.
-
Cause: Can occur under certain palladium-catalyzed conditions with specific amines and bases.[5]
-
Solution: If this is observed, a different protecting group (e.g., benzyl or SEM) may be required.
-
-
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Screen (Buchwald-Hartwig Amination)
This protocol outlines a parallel screening approach to quickly identify improved conditions for a low-yielding C-N coupling reaction of a halo-7-azaindole.
-
Preparation: In a glovebox, arrange an array of reaction vials with stir bars.
-
Stock Solutions: Prepare stock solutions of your N-protected halo-7-azaindole, amine coupling partner, and base (e.g., Cs₂CO₃) in the primary solvent (e.g., dioxane). This ensures consistent stoichiometry across all reactions.
-
Dispensing: Add the halo-7-azaindole (1.0 equiv), amine (1.2 equiv), and base (1.5-2.0 equiv) solutions to each vial.
-
Catalyst Array: To each vial, add a different catalyst/ligand combination. Use a pre-weighed catalyst plate or add solids individually (e.g., Vial 1: Pd₂(dba)₃/Xantphos; Vial 2: RuPhos Pd G2; Vial 3: SPhos Pd G4, etc.). Use 2-5 mol% Pd.
-
Sealing and Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 12, or 24 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion to product.
-
Analysis: Compare the results to identify the most promising catalyst, ligand, and base combination for scale-up and further optimization.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism helps pinpoint where a reaction might be failing.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
- 1. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C-N Bond Formation with 7-Azaindoles
Welcome to the technical support center for C-N bond formation involving the 7-azaindole scaffold. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling amines with 7-azaindole derivatives. The unique electronic properties of the 7-azaindole nucleus, stemming from its fused electron-rich pyrrole and electron-deficient pyridine rings, present specific challenges and opportunities in cross-coupling chemistry.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve optimal results in your C-N coupling reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Conversion
Question: I am attempting a Buchwald-Hartwig amination of a halo-7-azaindole with a primary amine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in the Buchwald-Hartwig amination of 7-azaindoles is a common issue and can often be traced back to several key factors related to the catalyst system and reaction conditions.
-
Inadequate Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. 7-azaindoles can act as chelating ligands for the palladium center, which can inhibit catalytic activity.[2]
-
Ligand Choice: For primary amines, bulky, electron-rich biaryl phosphine ligands are often necessary to promote the reaction. Ligands like RuPhos , XPhos , and BrettPhos have proven effective.[2][3][4] For instance, a combination of the RuPhos ligand and a RuPhos precatalyst has been shown to be highly effective for coupling N-methylpiperazine with 4-chloroazaindole.[2]
-
Catalyst Precursor: While traditional precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts (e.g., RuPhos Pd G2, G3, or G4) are often more efficient.[3] These precatalysts are designed for rapid activation and can be particularly advantageous when dealing with challenging substrates like 7-azaindoles.[2][4]
-
-
Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.
-
For couplings with primary and secondary amines, strong, non-nucleophilic bases are preferred. Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective base, particularly for unprotected 7-azaindoles, as it helps to prevent competitive N-H arylation of the azaindole ring.[1][4] Other strong bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates.[5]
-
-
Solvent and Temperature:
-
Solvent: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene , dioxane , and THF are common choices. Dioxane is frequently used in these reactions.[1]
-
Temperature: While some reactions can proceed at room temperature, many require heating.[1] A typical starting point is 80-110 °C. If you are not seeing conversion at a lower temperature, gradually increasing the heat may be necessary. However, be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Issue 2: Competitive N-H Arylation of the 7-Azaindole Ring
Question: My reaction is producing a significant amount of the N-arylated 7-azaindole byproduct instead of the desired C-N coupling at the halide position. How can I suppress this side reaction?
Answer:
The unprotected N-H of the 7-azaindole ring is acidic and can compete with your amine nucleophile, leading to N-arylation. This is a well-documented challenge.[2][4] Here’s how to address it:
-
Use of a Strong, Bulky Base: As mentioned previously, LiHMDS is an excellent choice of base for unprotected halo-7-azaindoles.[1][4] Its bulky nature is thought to favor deprotonation of the less sterically hindered amine over the azaindole N-H, and it can also deprotonate the azaindole N-H to form a lithium salt that is less reactive towards N-arylation.
-
Protecting the Azaindole N-H: If the use of specific bases does not resolve the issue, protecting the azaindole nitrogen is a viable strategy. Common protecting groups include benzyl (Bn) or sulfonyl groups.[1] However, this adds extra steps to your synthesis (protection and deprotection), so it is often reserved as a secondary strategy if optimizing the coupling conditions is unsuccessful.
-
Catalyst and Ligand System: The choice of ligand can also influence the selectivity. Bulky biarylphosphine ligands can create a sterically hindered environment around the palladium center, which may disfavor the approach of the bulkier azaindole N-anion compared to the amine.
Issue 3: Rearrangement Products
Question: I am working with a 4-halo-7-azaindole and observing the formation of a 4-amino-5-azaindole rearrangement product. Why is this happening and how can I prevent it?
Answer:
The formation of rearrangement products, such as the migration of an amino group from the 4- to the 5-position, has been reported under certain conditions, particularly with primary alkylamines or anilines in SNAr reactions.[1] While less common in well-optimized palladium-catalyzed reactions, it can still occur. This is often indicative of a reaction pathway that has some SNAr character or involves complex intermediates.
To minimize this:
-
Employ Milder Reaction Conditions: High temperatures can promote such rearrangements. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Ensure an Efficient Catalytic Cycle: A highly active and efficient palladium catalyst system will favor the desired direct C-N coupling pathway over alternative rearrangement pathways. Using a well-defined precatalyst and an appropriate ligand is key.[2][3]
-
Choice of Amine: If possible, consider if a different amine nucleophile could be used that is less prone to rearrangement.
Frequently Asked Questions (FAQs)
Q1: Should I use a palladium or copper catalyst for my C-N coupling with a 7-azaindole?
A1: Both palladium (Buchwald-Hartwig) and copper (Ullmann) catalyzed reactions are viable for C-N bond formation with 7-azaindoles.[1][6][7][8][9]
-
Palladium-catalyzed (Buchwald-Hartwig) amination is generally more versatile and tolerant of a wider range of functional groups.[8] It often proceeds under milder conditions and with a broader scope of amines.[2][4] This is typically the first choice for many applications.
-
Copper-catalyzed (Ullmann) coupling is a classic method that has seen a resurgence with the development of new ligand systems.[10] It can be a cost-effective alternative to palladium. Recent research has shown that well-defined copper(II) catalysts based on 7-azaindole-N-oxide can be highly efficient for the arylation of various N-nucleophiles.[6][7] Ullmann-type reactions may be particularly useful for coupling with azoles and other N-heterocycles.[11]
Q2: Is it necessary to protect the N-H of the 7-azaindole before performing a C-N coupling reaction?
A2: Not always. There are now well-established protocols for the successful C-N coupling of unprotected halo-7-azaindoles.[2][3][4] The key is to use a reaction system that is highly selective for the reaction at the carbon-halide bond over the N-H bond. As discussed in the troubleshooting section, using a strong, bulky base like LiHMDS is a common strategy to achieve this selectivity.[1][4] However, if you are consistently getting low yields or significant N-arylation byproducts, protecting the azaindole nitrogen is a reliable, albeit longer, alternative.[1]
Q3: What is the best general-purpose ligand for Buchwald-Hartwig amination of 7-azaindoles?
A3: There is no single "best" ligand for all situations, as the optimal choice depends on the specific amine and halo-7-azaindole being used. However, some ligands have shown broad utility:
-
For primary and secondary amines: Bulky, electron-rich biaryl phosphine ligands are the go-to choice. RuPhos and XPhos are excellent starting points and have been shown to be effective in numerous cases.[1][2][3]
-
For amides: Xantphos is a widely used and effective ligand for the coupling of amides with halo-7-azaindoles.[1]
Comparative Table of Common Ligands for Buchwald-Hartwig Amination
| Ligand | Amine Scope | Key Features |
| RuPhos | Primary & Secondary Amines | Highly active, good for challenging substrates.[2][3] |
| XPhos | Primary & Secondary Amines | Broadly applicable, often provides high yields.[1][3] |
| BrettPhos | Primary Amines | Excellent for selective monoarylation.[4] |
| Xantphos | Amides, Amines | Wide bite angle, effective for amidation.[1] |
Q4: Can I use microwave irradiation to accelerate my C-N coupling reaction?
A4: Yes, microwave irradiation can be a very effective tool for accelerating these reactions and improving yields, often with significantly reduced reaction times.[12] It has been successfully applied to the synthesis of functionalized 7-azaindoles.[3][12] When transitioning from conventional heating to microwave conditions, it is important to re-optimize parameters such as temperature and reaction time, as the heating profiles are very different.
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of an Unprotected Halo-7-Azaindole
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Halo-7-azaindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., RuPhos) (1-2 mol%)
-
Base (e.g., LiHMDS, 1 M in THF) (2.0-2.5 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halo-7-azaindole, palladium precatalyst, and ligand.
-
Seal the vessel, and then evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen). This step should be repeated three times.
-
Add the anhydrous solvent, followed by the amine.
-
Add the base solution dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-7-azaindole.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purifying Crude 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support center for the purification of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 1190317-11-3). This molecule is a vital heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] However, its polar and basic nature presents unique challenges during purification. This guide provides practical, in-depth solutions to common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when tackling the purification of this compound.
Q1: What are the likely impurities in my crude this compound?
Understanding potential impurities is the first step to designing a robust purification strategy. Your crude material may contain:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 4-chloro or 4-iodo-5-bromo-7-azaindole.[2]
-
Reaction Byproducts: These can include isomers, over-brominated or de-brominated species, and products from side-reactions. For instance, challenges in SEM-deprotection of related structures have been noted to produce side products.[2]
-
Residual Reagents and Catalysts: If your synthesis involves a Buchwald-Hartwig amination or a Suzuki coupling, residual palladium catalysts and ligands may be present.[2]
-
Polymeric Material: Highly colored, tar-like substances can form under harsh reaction conditions.
Q2: What is the best general-purpose purification method for this compound?
For most crude samples, a multi-step approach is most effective:
-
Aqueous Workup/Extraction: An initial acid-base extraction is highly recommended to remove non-basic organic impurities and inorganic salts.[3][4]
-
Silica Gel Flash Column Chromatography: This is the primary method for separating the target compound from closely related impurities.[5]
-
Recrystallization: This can be used as a final polishing step to obtain highly pure, crystalline material, provided the post-chromatography purity is already high.[6]
Q3: My compound streaks badly on a standard silica TLC plate. What should I do?
This is a classic problem for basic amines on acidic silica gel. The amine and pyridine nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor mobility and tailing.
The Solution: Add a basic modifier to your mobile phase.[5][7]
-
Add 0.5-2% triethylamine (TEA) to your eluent (e.g., for 100 mL of eluent, add 0.5-2 mL of TEA).
-
Alternatively, a solution of ammonium hydroxide in methanol (e.g., 2% of a 10% NH4OH in MeOH stock added to the mobile phase) can be very effective for highly polar amines.[8]
Q4: Can this compound be purified by recrystallization alone?
While possible, it is often challenging for crude material with significant impurities. Recrystallization is most effective when the desired compound constitutes >90% of the solid. For this compound, suitable solvent systems often involve a polar solvent in which the compound is soluble when hot, and a less polar anti-solvent to induce precipitation upon cooling.[9]
-
Good "Solvent" Candidates: Methanol, Ethanol, Ethyl Acetate, Acetone.[6]
-
Good "Anti-Solvent" Candidates: Hexanes, Diethyl Ether, Water.
Always perform a small-scale solvent screen to find the optimal system.[6]
Section 2: Troubleshooting and Optimization Guide
This section provides a structured, problem-solving approach to specific experimental challenges.
Issue 1: Crude product is a dark, intractable oil or tar.
This common issue often arises from residual high-boiling solvents (like DMF or DMSO) or polymeric byproducts.
-
Possible Cause 1: Residual Solvent.
-
Solution: Perform a liquid-liquid extraction. Dissolve the crude oil in a generous amount of ethyl acetate or dichloromethane (DCM). Wash the organic layer multiple times with water to remove water-soluble solvents like DMF, followed by a brine wash to break any emulsions and remove residual water.[10]
-
-
Possible Cause 2: Acidic/Neutral Impurities.
-
Solution: Acid-Base Extraction. This is a powerful technique for purifying basic compounds like yours.[4][11] The amine is protonated and moves into the aqueous phase, leaving neutral impurities behind in the organic layer.
-
Dissolve the crude oil in ethyl acetate.
-
Extract the organic layer 2-3 times with 1M hydrochloric acid (HCl). Combine the acidic aqueous layers.
-
Wash the combined aqueous layers once with ethyl acetate to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly basify with a base like sodium bicarbonate (for weak acids) or sodium hydroxide until the pH is >9.
-
Extract the now-basic aqueous layer 2-3 times with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.
-
-
Issue 2: Poor separation during flash column chromatography.
Even with a suitable solvent system identified by TLC, bulk purification can fail.
-
Possible Cause 1: Column Overloading.
-
Solution: A general rule is to load no more than 1-5% of the column's silica gel mass (e.g., for a 40g silica column, load 0.4g to 2g of crude material). If separation is difficult (small ΔRf), use a lower loading.
-
-
Possible Cause 2: Improper Sample Loading.
-
Solution: Use Dry Loading. If your compound is dissolved in a strong solvent like DCM or methanol for loading, it can disrupt the top of the column, leading to band broadening. Dry loading is superior for achieving high resolution.[12]
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, MeOH).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.
-
-
-
Possible Cause 3: Inadequate Solvent System.
-
Solution: Use a Gradient Elution. An isocratic (single solvent mixture) elution may not be sufficient. Start with a less polar mobile phase and gradually increase the polarity. For example, start with 100% DCM and slowly ramp to 5-10% Methanol in DCM. This will elute less polar impurities first, followed by your product, and finally the highly polar baseline impurities.
-
Issue 3: Low product yield after purification.
Losing your valuable compound during purification is a frustrating experience.
-
Possible Cause 1: Irreversible Adsorption to Silica.
-
Possible Cause 2: Product Loss in Aqueous Layers.
-
Solution: Back-Extraction. During your workup, your product may have some solubility in the aqueous layers, especially if the pH is not optimal. Before discarding any aqueous layer, perform a "back-extraction" by washing it one final time with a fresh portion of organic solvent (e.g., EtOAc or DCM) to recover any dissolved product.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Use an Alternative Stationary Phase. 7-azaindole scaffolds can sometimes be sensitive to prolonged exposure to acidic silica gel.[16] If you suspect decomposition, consider using a less acidic stationary phase like neutral or basic alumina, or even a specialty amine-functionalized silica column which is designed for purifying basic compounds.[14]
-
Section 3: Protocols & Data
Detailed Protocol: Flash Column Chromatography with Basic Modifier
-
Select Eluent: Based on TLC analysis (aim for an Rf of 0.2-0.3), prepare your mobile phase. A common system for this compound is Dichloromethane/Methanol. Add 1% triethylamine to the final mixture.
-
Pack Column: Prepare a slurry of silica gel in the least polar solvent of your gradient (e.g., 100% DCM). Pack the column uniformly, ensuring no air bubbles are trapped.
-
Load Sample: Use the dry loading method described in Issue 2 for best results.[12]
-
Elute: Begin elution with the low-polarity solvent. Gradually increase the percentage of the more polar solvent (e.g., methanol).
-
Collect & Analyze: Collect fractions and monitor them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Technique | Recommended Solvent Systems (Starting Points) | Modifier |
| TLC | Hexane / Ethyl Acetate (e.g., 1:1 to 1:4) | 1-2% Triethylamine[7] |
| Dichloromethane / Methanol (e.g., 20:1 to 9:1) | 1-2% Triethylamine | |
| Column Chromatography | Gradient elution from 100% DCM to 95:5 DCM/MeOH | 1% Triethylamine[5] |
| Gradient elution from 8:2 Hexane/EtOAc to 100% EtOAc | 1% Triethylamine | |
| Recrystallization | Methanol / Diethyl Ether | N/A |
| Ethanol / Water | N/A |
Table 1: Recommended solvent systems for the purification of this compound.
Purity Assessment
After purification, confirm the identity and purity of your compound. A Certificate of Analysis for a commercial sample shows the appearance as an off-white solid.[17]
| Technique | Expected Observations |
| ¹H NMR | Expect aromatic protons in the δ 6.5-8.5 ppm range. The amine (-NH₂) and pyrrole (-NH) protons will likely be broad singlets and their chemical shifts can be highly dependent on solvent and concentration. |
| LC-MS | A single major peak on the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| TLC | A single spot with a consistent Rf value in multiple solvent systems. |
Table 2: General analytical data for purity confirmation.
Section 4: Visualization Workflows
Caption: General purification workflow for this compound.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Chromatography [chem.rochester.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. file.chemscene.com [file.chemscene.com]
alternative synthetic routes to 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes to this critical pharmaceutical intermediate.[1] The 7-azaindole scaffold is a privileged structure in drug discovery, particularly for developing potent kinase inhibitors.[2][3][4] This guide is designed for researchers, medicinal chemists, and process development professionals seeking robust and adaptable synthetic strategies.
General FAQs
Q1: Why are alternative synthetic routes to this compound necessary?
A1: While established routes exist, they may be encumbered by intellectual property, rely on expensive or hazardous starting materials, or present scalability challenges. Developing alternative routes is crucial for cost-effective manufacturing, freedom-to-operate, and process optimization. Furthermore, different routes offer access to diverse substitution patterns for structure-activity relationship (SAR) studies.[1][4]
Q2: What are the primary challenges in synthesizing this 7-azaindole scaffold?
A2: The key challenges include:
-
Regioselectivity: The pyrrolopyridine core has multiple reactive sites. Controlling the position of bromination and amination is critical. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, which can lead to undesired side products.[5][6]
-
Protecting Groups: The pyrrole N-H is acidic and can interfere with certain reactions, such as metalations or cross-couplings.[7][8] Choosing an appropriate protecting group strategy that is stable to reaction conditions but easily removable is a common hurdle.
-
Cross-Coupling Compatibility: The molecule contains multiple halides in several synthetic intermediates. Achieving chemoselective cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) at the desired position without reacting at another is a significant challenge.[4]
-
Polybromination: The high reactivity of the pyrrole ring makes it prone to over-bromination, leading to the formation of di- or tri-brominated species and reducing the yield of the desired monobrominated product.[5]
Alternative Route A: Late-Stage Buchwald-Hartwig Amination
This strategy focuses on constructing a key intermediate, 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, followed by a selective C-N cross-coupling reaction to install the C4-amine. This approach allows for late-stage diversification if different amines are desired.
Workflow Diagram: Route A
Caption: Workflow for the Late-Stage Amination route.
Detailed Experimental Protocol: Route A
Step 1 & 2: Synthesis of 5-Bromo-4-chloro-1-(trimethylsilyl)ethoxymethyl-1H-pyrrolo[2,3-b]pyridine
-
N-Protection: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction carefully with water. Extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography to yield N-SEM protected intermediate.
-
Bromination: Dissolve the N-SEM protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in THF dropwise.[3]
-
Reaction Monitoring & Work-up: Stir at -78 °C for 2 hours. Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product is often used directly in the next step.
Step 3 & 4: Buchwald-Hartwig Amination and Deprotection
-
Amination: In a nitrogen-flushed flask, combine the crude 5-bromo-4-chloro-N-SEM-pyrrolopyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., XPhos, 0.05 eq), and sodium tert-butoxide (1.4 eq). Add anhydrous toluene, followed by benzophenone imine (1.2 eq).
-
Reaction: Heat the mixture to 100-110 °C for 4-6 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Concentrate the filtrate.
-
Deprotection: Dissolve the crude imine product in a mixture of THF and 2M HCl. Stir at room temperature for 2 hours.
-
Final Purification: Neutralize the solution with aqueous sodium bicarbonate. Extract the product with ethyl acetate. Dry, concentrate, and purify by column chromatography or recrystallization to yield the final product.
Troubleshooting & FAQs: Route A
Q: My bromination step gives a low yield and multiple spots on TLC. What's wrong? A: This strongly suggests polybromination, a common issue with electron-rich pyrroles.[5]
-
Cause: The reaction temperature may be too high, or the NBS was added too quickly. Pyrrole rings are highly activated and react vigorously.[6]
-
Solution 1 (Temperature Control): Ensure the reaction is maintained at -78 °C during NBS addition and for at least 1-2 hours afterward. A slow warm-up can sometimes be beneficial, but this must be optimized.
-
Solution 2 (Milder Reagents): While NBS is standard, other brominating agents like tetrabutylammonium tribromide (TBABr₃) can sometimes offer better control.
-
Solution 3 (Stoichiometry): Use no more than 1.05 equivalents of NBS. Adding it as a dilute solution over a longer period can also prevent localized high concentrations that lead to side reactions.[5]
Q: The Buchwald-Hartwig amination is sluggish or fails. How can I optimize it? A: This C-N coupling can be sensitive to several factors.[7][9]
-
Cause (Catalyst/Ligand): The chosen palladium catalyst or ligand may not be optimal. The combination of Pd₂(dba)₃ and biarylphosphine ligands like XPhos or RuPhos is often effective for heteroaryl chlorides.[4]
-
Solution 1 (Screening): Systematically screen different catalyst/ligand combinations. Consider using modern palladium pre-catalysts (e.g., XPhos Pd G3) which are often more active and reliable.[8]
-
Cause (Base/Solvent): The base and solvent system is critical. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this reaction. Toluene or dioxane are common solvents.
-
Solution 2 (Reagent Quality): Ensure all reagents are anhydrous. Water can deactivate the catalyst and hydrolyze the base. Use freshly opened, high-purity solvents and reagents.
Q: I am having difficulty removing the SEM protecting group. Are there alternatives? A: SEM deprotection typically requires acidic conditions, but sometimes the product is sensitive.
-
Cause: The substrate may be degrading under strong acidic conditions.
-
Solution 1 (Milder Acids): Try milder conditions, such as neat trifluoroacetic acid (TFA) at 0 °C to room temperature, or magnesium bromide (MgBr₂) in an appropriate solvent.
-
Solution 2 (Alternative Protecting Groups): For future syntheses, consider a protecting group that can be removed under different conditions. A tosyl (Ts) group, for example, can be removed with NaOH or Mg, while a Boc group is removed with acid.
Alternative Route B: Convergent Larock-Type Annulation
This strategy involves building the pyrrole ring onto a pre-functionalized pyridine core. It starts with a commercially available diaminopyridine and constructs the 7-azaindole scaffold through a palladium-catalyzed annulation reaction, a powerful method for azaindole synthesis.[10]
Workflow Diagram: Route B
Caption: Workflow for the Convergent Larock Annulation route.
Detailed Experimental Protocol: Route B
Step 1 & 2: Synthesis of 3-Amino-2-bromopyridine
-
Diazotization: Dissolve 2,3-diaminopyridine (1.0 eq) in 48% aqueous HBr. Cool the solution to -5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 0 °C.
-
Decomposition: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Neutralize the reaction mixture with a strong base (e.g., NaOH pellets) until pH > 10, keeping the mixture cool in an ice bath. Extract the product with dichloromethane. Dry the organic layers, concentrate, and purify by column chromatography to yield 3-amino-2-bromopyridine.
Step 3: Larock Annulation to form the 7-Azaindole Core
-
Reaction Setup: Combine 3-amino-2-bromopyridine (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and a base such as potassium carbonate (2.5 eq) in a pressure vessel.
-
Reagent Addition: Add anhydrous DMF as the solvent, followed by 1,2-dichloroethylene (1.5 eq).
-
Reaction: Seal the vessel and heat to 120-140 °C for 18-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine. The subsequent steps would follow a similar path to Route A (bromination and amination).
Troubleshooting & FAQs: Route B
Q: The Sandmeyer reaction is low-yielding and produces a lot of tar. Why? A: Diazonium salts of aminopyridines can be unstable and prone to side reactions.
-
Cause (Temperature): Strict temperature control is paramount. If the temperature rises above 5 °C during diazotization, the diazonium salt can decompose uncontrollably.
-
Solution 1 (Temperature): Use an acetone/dry ice or salted ice bath to maintain the temperature between -10 °C and 0 °C.
-
Cause (Addition Rate): Adding the sodium nitrite solution too quickly can cause localized heating and decomposition.
-
Solution 2 (Addition): Add the NaNO₂ solution very slowly, subsurface if possible, with vigorous stirring to ensure rapid dispersion and heat exchange.
Q: The Larock annulation fails to proceed or gives a complex mixture. What are the key parameters? A: This palladium-catalyzed cyclization is a complex transformation with several potential failure points.
-
Cause (Catalyst Deactivation): The palladium catalyst may be deactivating over the long reaction time at high temperatures.
-
Solution 1 (Ligand Choice): While PPh₃ is common, more robust electron-rich ligands (e.g., phosphine ligands used in cross-coupling) might improve catalyst stability and turnover.
-
Cause (Substrate Purity): Impurities in the starting 3-amino-2-bromopyridine can poison the catalyst. Ensure the starting material is highly pure.
-
Solution 2 (Reaction Conditions): Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, NMP). The reaction is often sensitive to these parameters, and optimization may be required for this specific substrate.
Comparative Analysis of Routes
| Parameter | Route A: Late-Stage Amination | Route B: Convergent Annulation |
| Overall Strategy | Linear synthesis, late-stage amination | Convergent synthesis, early core formation |
| Key Reactions | N-protection, Bromination, Buchwald-Hartwig | Sandmeyer, Larock Annulation |
| Advantages | - Good for late-stage diversification- Starts from a more common azaindole core- Potentially fewer steps from key intermediate | - Convergent approach can be higher yielding- Avoids some regioselectivity issues in later steps- Builds complexity efficiently |
| Challenges | - Regioselectivity of bromination- Chemoselectivity of amination over bromide- Protecting group manipulation | - Unstable diazonium intermediates- Harsh conditions for Larock annulation- Optimization of Pd-catalyzed cyclization |
| Starting Materials | 4-Chloro-7-azaindole | 2,3-Diaminopyridine |
References
- 1. This compound|CAS 1190317-11-3 [benchchem.com]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 7. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 8. researchgate.net [researchgate.net]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (a 7-azaindole derivative). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling reactions. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its functionalization is not trivial. The presence of multiple nitrogen atoms—in the pyridine ring, the pyrrole ring, and the exocyclic amine—creates a Lewis basic environment that can pose significant challenges, primarily through catalyst inhibition or deactivation.[1][2][3] This guide is designed to help you navigate these complexities.
Part 1: General Troubleshooting & Core Concepts (FAQs)
This section addresses high-level issues common to most cross-coupling reactions involving this substrate.
Q1: My cross-coupling reaction has stalled or shows no conversion. What are the most likely causes?
A1: This is a common and frustrating issue. Before making drastic changes to your catalyst system, conduct a systematic check of fundamental parameters. Low or no conversion often stems from catalyst deactivation or inhibition.
-
Catalyst Poisoning: The primary culprit is often the substrate itself. The nitrogen atoms in the 7-azaindole core, particularly the pyridine nitrogen (N7), can coordinate strongly to the palladium center, forming stable, catalytically inactive "off-cycle" complexes.[1] The 4-amino group can also contribute to this effect.
-
Atmosphere and Reagent Purity: Palladium(0) catalysts are highly sensitive to oxygen.[1] An incomplete inert atmosphere (argon or nitrogen) can lead to rapid oxidation and decomposition, often indicated by the formation of a black precipitate ("palladium black").[1] Similarly, ensure all solvents are anhydrous and reagents are pure, as water can interfere with many organometallic reagents and bases.[4]
-
Inefficient Precatalyst Activation: Many modern catalysts are supplied as stable Pd(II) precatalysts that must be reduced to the active Pd(0) species in situ. If this activation is slow or incomplete, the catalytic cycle cannot begin efficiently.[4]
Q2: My reaction mixture is turning black. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, inactive palladium metal.[1] Its appearance is a definitive sign of catalyst decomposition.
-
Causality: This occurs when the active Pd(0) species is not sufficiently stabilized by its surrounding ligands. The exposed metal centers can then aggregate.
-
Prevention: The solution lies in ligand selection. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][5] These ligands create a sterically hindered pocket around the palladium atom, preventing aggregation while promoting the desired catalytic steps.[1][6] Optimizing the ligand-to-palladium ratio (typically 1:1 to 2:1) is also critical.[1]
Q3: Is it necessary to protect the pyrrole N-H or the 4-amino group?
A3: The necessity of protection is a critical strategic decision that depends on the specific reaction and conditions.
-
Pyrrole N-H: The pyrrole proton is acidic and can be deprotonated by the strong bases used in many coupling reactions. This can lead to side reactions or catalyst inhibition.[2] While many modern, robust catalyst systems can tolerate the free N-H, protection is often a reliable strategy to improve yields and consistency.[2][7] Common protecting groups include SEM (2-(trimethylsilyl)ethoxy)methyl) or Boc (tert-butyloxycarbonyl).[7][8]
-
4-Amino Group: This group is less commonly protected. Its primary issue is its potential to coordinate with the palladium catalyst. Using bulky ligands that sterically shield the palladium center can often mitigate this without the need for an extra protection/deprotection sequence.[9]
Troubleshooting Workflow for Failed Reactions
If you encounter a failed reaction, follow this logical progression to diagnose the issue.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Part 2: Catalyst Selection Guides for Specific Reactions
The choice of catalyst is highly dependent on the type of bond you intend to form. Below are specific recommendations for common cross-coupling reactions.
Suzuki-Miyaura Coupling (Formation of C-C Bonds)
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds but is sensitive to catalyst and base choice with N-heterocyclic substrates.[10]
FAQ: What is the best starting point for a Suzuki coupling with this compound?
For this substrate, a palladium system with a bulky, electron-rich biarylphosphine ligand is the gold standard. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps while stabilizing the catalyst against decomposition.[11][12]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Comments | References |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Standard, cost-effective Pd(II) and Pd(0) sources. Require in situ combination with a ligand. | [13] |
| Precatalyst | XPhos Pd G2/G3, SPhos Pd G2/G3 | Highly recommended. These are air-stable Pd(II) precatalysts that rapidly form the active monoligated Pd(0) species, leading to more reliable results. | [7][12] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-donating ligands are crucial to prevent catalyst poisoning and promote efficient reaction cycles with electron-rich heterocycles. | [2][7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic inorganic bases are preferred. K₃PO₄ is often an excellent first choice. | [2][13][14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A polar aprotic solvent with a small amount of water is typically required to solubilize the base and boronic acid/ester. | [2][15] |
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%).
-
Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (Argon or N₂) at least three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[10]
Buchwald-Hartwig Amination (Formation of C-N Bonds)
This reaction is particularly challenging due to the presence of multiple nitrogen atoms that can react or inhibit the catalyst. Careful ligand selection is paramount.[16][17]
FAQ: How can I selectively perform a C-N coupling at the C5 position without side reactions?
Success hinges on using a catalyst system that is highly active for C-N bond formation while being sterically hindered enough to avoid unwanted interactions with the substrate's other nitrogen atoms. Protecting the pyrrole N-H is often beneficial here.[8][9]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Comments | References |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. | [18] |
| Precatalyst | BrettPhos Pd G3, RuPhos Pd G2 | Excellent choices for C-N couplings, especially with N-heterocyclic substrates. They offer high activity and stability. | [19][20] |
| Ligand | BrettPhos, Josiphos-type ligands, BINAP | These ligands are specifically designed to promote C-N reductive elimination. Bidentate ligands like BINAP can be effective in preventing catalyst decomposition. | [16] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required. Sodium tert-butoxide is a very common choice. For sensitive substrates, K₃PO₄ can be a milder alternative. | [19][21] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, polar aprotic solvents are standard. | [22] |
Sonogashira Coupling (Formation of C-C Alkyne Bonds)
The Sonogashira coupling is a reliable method for introducing alkyne functionalities. The classic system uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[23][24]
FAQ: What are the key parameters for a successful Sonogashira coupling on this substrate?
The primary concerns are ensuring the activity of both the palladium and copper catalysts. The base is also critical, as it deprotonates the terminal alkyne to form the reactive copper acetylide.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Component | Recommendation | Rationale & Comments | References |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst. PdCl₂(PPh₃)₂ is also widely used. | [23][25] |
| Cu Co-catalyst | CuI (Copper(I) iodide) | Essential for the transmetalation step of the alkyne. Use 1-10 mol%. | [23][26] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is typically used, which also serves as a solvent or co-solvent. It neutralizes the H-X byproduct. | [23] |
| Solvent | DMF, THF, Acetonitrile | A polar aprotic solvent is generally used to ensure all components are soluble. | [25] |
Protocol 2.3: General Procedure for Sonogashira Coupling
-
Vessel Preparation: To a dry, degassed reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or N₂).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF), the terminal alkyne (1.1-1.5 equiv.), and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by LC-MS or TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography.[23]
Catalyst Selection Decision Framework
The choice of reaction dictates the catalyst system. This diagram provides a high-level overview for selecting a starting point.
Caption: A decision tree for initial catalyst system selection based on the desired bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 25. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine and Related Azaindole Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the 7-azaindole scaffold is a privileged structure, serving as a versatile building block for a myriad of therapeutic agents, particularly kinase inhibitors.[1] Its structural analogy to purines and indoles allows for critical interactions with biological targets. The compound at the center of our discussion, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, represents a key intermediate, engineered for further functionalization through its strategically placed bromine and amine substituents.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of this compound. In the absence of directly published experimental spectra for this specific molecule, we will present a detailed, predictive analysis based on the empirically determined data for the closely related parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. This comparison will be grounded in fundamental NMR principles, offering researchers a robust framework for the characterization of this and similar substituted 7-azaindole systems. Furthermore, we will compare its expected spectral features with a commercially available alternative, 4-Chloro-1H-pyrrolo[2,3-b]pyridine, to provide a broader analytical context.
The Foundational Scaffold: NMR Profile of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Understanding the NMR spectrum of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is paramount to predicting the spectral characteristics of its 4-amino derivative. Experimental data for this compound provides a reliable baseline for chemical shifts and coupling constants.
Experimental ¹H and ¹³C NMR Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The following data was obtained in DMF-d₇ at 400 MHz for ¹H NMR and 100.58 MHz for ¹³C NMR.
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H1 (N-H) | 11.91 | bs |
| H6 | 8.30 | d, J = 2.2 |
| H4 | 8.20 | d, J = 2.0 |
| H2 | 7.63 | t, J = 2.8 |
| H3 | 6.50 | m |
| Carbon (¹³C) | Chemical Shift (ppm) |
| C7a | 147.5 |
| C6 | 142.9 |
| C4 | 130.3 |
| C2 | 128.2 |
| C3a | 122.1 |
| C5 | 111.1 |
| C3 | 100.0 |
Data sourced from a study on the crystal structure and characterization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[2][3]
Predictive Analysis: this compound
The introduction of a strong electron-donating amino (-NH₂) group at the C4 position is anticipated to induce significant changes in the electron distribution of the pyrrolopyridine ring system, thereby influencing the chemical shifts of the neighboring protons and carbons.
Expected ¹H NMR Spectral Changes
The amino group will exert its strongest influence on the protons in its immediate vicinity, namely H3 and the protons on the pyridine ring.
-
H3: A significant upfield shift (to a lower ppm value) is expected for H3 due to the electron-donating resonance effect of the amino group.
-
H2: A moderate upfield shift is also predicted for H2.
-
H6: The chemical shift of H6 is expected to be less affected but may experience a slight upfield shift.
-
NH₂ Protons: Two new signals corresponding to the amino protons will appear, typically as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.
-
N-H Proton (Pyrrole): The chemical shift of the pyrrole N-H proton may also be influenced by the change in the overall electron density of the heterocyclic system.
Predicted ¹³C NMR Spectral Changes
The electron-donating nature of the amino group will cause a pronounced upfield shift for the carbons in the ortho and para positions.
-
C4: A substantial upfield shift is expected for the carbon directly attached to the amino group.
-
C5 and C3a: These carbons, being ortho and para to the C4 position, are also predicted to shift upfield.
-
C7a, C6, C2, and C3: The chemical shifts of these carbons will be less affected but may show minor upfield shifts.
Comparative Compound: 4-Chloro-1H-pyrrolo[2,3-b]pyridine
Predicted ¹H and ¹³C NMR Characteristics of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
In contrast to the 4-amino derivative, the electronegative chlorine atom at C4 will deshield the neighboring nuclei.
-
¹H NMR: Protons H3 and H2 would be expected to shift downfield (to higher ppm values) compared to the parent 5-bromo compound.
-
¹³C NMR: The carbons C4, C5, and C3a would experience a downfield shift due to the inductive effect of the chlorine atom.
Experimental Protocols
Obtaining high-quality NMR data is crucial for accurate structural elucidation. Below is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation and Data Acquisition Workflow
Figure 1. A generalized workflow for NMR sample preparation, data acquisition, and processing.
Materials:
-
This compound (or analogue)
-
Deuterated solvent (e.g., DMSO-d₆)
-
5 mm NMR tubes
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity. Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C spectrum.
-
Data Processing: Apply Fourier transformation to the raw data. Perform phase and baseline corrections. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a cornerstone of the discovery pipeline. This compound, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds with significant interest in medicinal chemistry, often serving as a core structure in the development of targeted therapeutics like kinase inhibitors.[1][2] Unambiguous confirmation of its structure, particularly distinguishing it from positional isomers, is critical for establishing structure-activity relationships (SAR) and ensuring the integrity of biological data.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers a comparative analysis for differentiating the target analyte from its structurally similar isomers—a common and critical challenge in chemical synthesis and drug discovery.
Analyte Overview: Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development in mass spectrometry. The presence of a bromine atom, a fused aromatic system, and a basic amine group dictates the molecule's behavior in the mass spectrometer.
| Property | Value | Source |
| Chemical Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 210.96 g/mol (Monoisotopic) | [3] |
| 211.97 g/mol (Average) | ||
| Structure | 5-Bromo-7-azaindole skeleton with an amine at position 4 | [3][4] |
| Key Features | Polar, basic nitrogen atoms, brominated aromatic system |
Note: The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of almost equal intensity.[5]
Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a polar, non-volatile molecule like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. This approach provides robust separation from impurities and isomers, sensitive detection, and definitive structural information through fragmentation analysis.
Ionization Technique: The Rationale for Electrospray Ionization (ESI)
The selection of an appropriate ionization source is the most critical parameter for getting the analyte into the gas phase as an ion.
-
Electrospray Ionization (ESI): ESI is the optimal method for this class of compounds.[6] As a "soft" ionization technique, it imparts minimal excess energy to the analyte, leading to a strong signal for the protonated molecular ion, [M+H]⁺, with little to no in-source fragmentation.[7][8] The basic nitrogen atoms on the pyrrolopyridine core and the exocyclic amine are readily protonated in the acidic mobile phases typically used in reversed-phase chromatography.
-
Alternative Techniques: While ESI is preferred, Atmospheric Pressure Chemical Ionization (APCI) could be considered for less polar analogues or when dealing with specific mobile phases that are less amenable to ESI.[6] Hard ionization techniques like Electron Ionization (EI) are generally unsuitable as they would cause extensive fragmentation, likely preventing the observation of the molecular ion.[7][9]
Mass Analyzer Selection: The Value of High Resolution
-
High-Resolution Mass Spectrometry (HRMS): The use of Time-of-Flight (TOF) or Orbitrap mass analyzers is highly recommended. HRMS provides accurate mass measurements (<5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. This is a self-validating mechanism that confirms the identity of observed ions and lends high confidence to fragmentation pathway elucidation.
-
Tandem Mass Spectrometry (MS/MS): Analyzers such as triple quadrupoles (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) hybrids are essential for structural confirmation. They allow for the isolation of the [M+H]⁺ ion and its subsequent fragmentation through Collision-Induced Dissociation (CID), generating a unique fingerprint spectrum for the molecule.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol is designed to be a robust starting point for the analysis of this compound.
Objective: To achieve chromatographic separation and obtain high-resolution mass and tandem mass spectra for structural confirmation.
Workflow Diagram:
References
- 1. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. as.uky.edu [as.uky.edu]
- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine Analogs as Kinase Inhibitors
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine analogs, a critical scaffold in modern medicinal chemistry. We will dissect the nuanced roles of various structural modifications on the inhibitory activity of these compounds, primarily focusing on their function as kinase inhibitors. The insights presented herein are synthesized from peer-reviewed literature and are intended to guide researchers and drug development professionals in the rational design of next-generation therapeutics.
The Privileged Scaffold: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine core of ATP, the universal energy currency that all kinases utilize. This inherent structural similarity allows 7-azaindole derivatives to act as competitive inhibitors by occupying the ATP-binding pocket of a wide range of kinases. The nitrogen at position 7 is a key feature, as it can act as a hydrogen bond acceptor, mimicking the N1 and N3 nitrogens of adenine and forming crucial interactions with the "hinge region" of the kinase active site. This hinge-binding interaction is a hallmark of many potent kinase inhibitors and serves as an anchor for the molecule.
The specific analog of interest, this compound, presents a foundational structure for exploring SAR. The 4-amino group provides an additional hydrogen bond donor, further strengthening the interaction with the kinase hinge. The 5-bromo substituent serves as a versatile synthetic handle, allowing for a wide range of modifications through cross-coupling reactions, which is essential for exploring the SAR of this scaffold.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of this compound analogs can be finely tuned by making strategic modifications at various positions of the 7-azaindole core. Below, we explore the impact of these modifications.
Modifications at the C5 Position: The Gateway to Potency
The bromine atom at the C5 position is not merely a placeholder; it is a key site for introducing substituents that can extend into a hydrophobic pocket of the kinase active site, often referred to as the "selectivity pocket." The choice of substituent at this position is critical for modulating both the potency and selectivity of the inhibitor.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups via Suzuki or Stille coupling is a common and highly effective strategy. These groups can form favorable pi-stacking and hydrophobic interactions within the active site. The nature of the substituent on these aromatic rings can further enhance potency. For instance, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing pi-stacking interactions.
-
Alkynyl and Alkenyl Linkers: Introducing alkynyl or alkenyl groups at the C5 position provides a more rigid connection to other functionalities. This rigidity can be advantageous in positioning a terminal group optimally within the active site, minimizing the entropic penalty upon binding.
Comparative Analysis of C5-Substituted Analogs:
| Analog | C5-Substituent | Target Kinase | IC50 (nM) | Key Insight |
| 1 | -Br | JAK2 | >1000 | The unsubstituted core has weak activity. |
| 2 | -Phenyl | JAK2 | 150 | Introduction of a simple aryl group improves potency. |
| 3 | -4-Methoxyphenyl | JAK2 | 50 | An electron-donating group on the phenyl ring enhances activity. |
| 4 | -3-Fluorophenyl | JAK2 | 80 | An electron-withdrawing group can also be well-tolerated. |
| 5 | -Pyridin-3-yl | JAK2 | 35 | A heteroaryl group can introduce additional beneficial interactions. |
This data is illustrative and compiled from general trends observed in the literature.
Modifications at the N1 Position: Tuning Solubility and Cell Permeability
The N1 position of the pyrrole ring is often solvent-exposed, making it an ideal site for introducing groups that can modulate the physicochemical properties of the compound, such as solubility and cell permeability, without directly impacting kinase binding.
-
Small Alkyl Groups: Simple methyl or ethyl groups are often introduced to block potential metabolic N-dealkylation and can slightly improve lipophilicity.
-
Polar Groups: The introduction of groups containing polar functionalities, such as alcohols, ethers, or amides, can significantly improve aqueous solubility. This is a critical consideration for developing orally bioavailable drugs. For example, appending a morpholinoethyl group can strike a balance between improved solubility and maintained potency.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of these analogs.
General Synthetic Protocol: Suzuki Cross-Coupling
This protocol describes a general method for introducing an aryl group at the C5 position of the 7-azaindole core.
Workflow for Suzuki Cross-Coupling:
Caption: Suzuki coupling workflow for C5-arylation.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a 3:1 mixture of dioxane and water.
-
Inert Atmosphere: Seal the vial and purge with nitrogen gas for 5 minutes.
-
Heating: Heat the reaction mixture to 100 °C for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl analog.
Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a compound against a target kinase.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 384-well plate, add the kinase enzyme and a fluorescently labeled peptide substrate in an assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a set time (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as mobility shift assays or antibody-based detection (e.g., HTRF).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context: The JAK-STAT Pathway
Many this compound analogs are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical pathway involved in cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. Inhibiting JAKs can therefore have significant therapeutic benefits.
Caption: Inhibition of the JAK-STAT pathway.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile starting point for the design of potent and selective kinase inhibitors. The SAR is well-defined, with the C5 position being the primary site for modulating potency and selectivity, while the N1 position offers opportunities to fine-tune physicochemical properties. Future research in this area will likely focus on developing inhibitors with novel selectivity profiles, targeting specific kinase isoforms to minimize off-target effects and improve safety. Furthermore, the exploration of novel C5-substituents that can induce specific conformational changes in the kinase active site could lead to the development of inhibitors with unique mechanisms of action and improved therapeutic indices.
A Comparative Guide to the In Vitro Efficacy of Novel 1H-pyrrolo[2,3-b]pyridine Derivatives Against Established FGFR Inhibitors
This guide provides an in-depth technical comparison of the in vitro efficacy of a novel 1H-pyrrolo[2,3-b]pyridine derivative against well-established Fibroblast Growth Factor Receptor (FGFR) inhibitors, Lenvatinib and Pemigatinib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research. We will delve into the rationale behind the experimental design, present comparative efficacy data, and provide detailed protocols for key in vitro assays.
The Rationale: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] The pathway consists of 18 FGF ligands and four transmembrane receptor tyrosine kinases (FGFR1-4).[2] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[3]
Dysregulation of this pathway through gene amplification, activating mutations, or chromosomal translocations is a known oncogenic driver in a variety of cancers, including breast, lung, gastric, and bladder cancers.[4][5] This makes the FGFR family a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural similarity to the adenine core of ATP, making it an excellent starting point for the design of ATP-competitive kinase inhibitors.
This guide focuses on a potent 1H-pyrrolo[2,3-b]pyridine derivative, designated as Compound 4h , which has demonstrated significant pan-FGFR inhibitory activity.[6][7][8] We will compare its performance with Lenvatinib, a multi-kinase inhibitor targeting VEGFRs and FGFRs, and Pemigatinib, a selective FGFR inhibitor.
Figure 1: Simplified FGFR signaling pathway and the point of inhibition.
Comparative In Vitro Efficacy
The primary metric for evaluating the potency of a kinase inhibitor in a cell-free system is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.
| Compound | Target | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [6][7][8] |
| FGFR2 | 9 | [6][7][8] | |
| FGFR3 | 25 | [6][7][8] | |
| FGFR4 | 712 | [6][7][8] | |
| Lenvatinib | FGFR1 | 61 | [9] |
| FGFR2 | 27 | [9] | |
| FGFR3 | 52 | [9] | |
| FGFR4 | 43 | [9] | |
| Pemigatinib | FGFR1 | ~0.4 | [10] |
| FGFR2 | ~0.5 | [10] | |
| FGFR3 | ~1.2 | [10] |
Note: IC50 values can vary between studies due to different assay conditions. The data presented here is for comparative purposes.
As the data indicates, Compound 4h demonstrates potent, single-digit nanomolar inhibition against FGFR1 and FGFR2, comparable to or exceeding the potency of Lenvatinib for these isoforms.[6][7][8][9] Pemigatinib exhibits the highest potency against FGFR1-3 in this comparison.[10] Notably, Compound 4h shows significantly less activity against FGFR4, suggesting a degree of selectivity within the FGFR family.[6][7][8]
Cellular Anti-proliferative Activity
To translate the biochemical potency into a cellular context, the anti-proliferative effects of these inhibitors are evaluated in cancer cell lines with known FGFR pathway dysregulation. FGFR amplification is a common mechanism of pathway activation, and cell lines such as SNU-16 and KATO III (gastric cancer) and NCI-H520 (lung cancer) are well-characterized models with FGFR2 and FGFR1 amplification, respectively.[5][11]
| Compound | Cell Line | Cancer Type | FGFR Alteration | GI50/IC50 (nM) | Reference |
| Compound 4h | 4T1 | Breast Cancer | Not Specified | ~10,000 | [6][7][8] |
| Lenvatinib | Hep3B2.1-7 | HCC | FGF19 expression | 230 | |
| HuH-7 | HCC | FGF19 expression | 420 | ||
| Pemigatinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | 1.3 | |
| KATO III | Gastric Cancer | FGFR2 Amplification | 2.5 | ||
| Compound 10h * | NCI-H520 | Lung Cancer | FGFR1 Amplification | 19 | |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 59 | ||
| KATO III | Gastric Cancer | FGFR2 Amplification | 73 |
*Compound 10h is a distinct 5-amino-1H-pyrazole-4-carboxamide derivative included to show the potent anti-proliferative activity of novel FGFR inhibitors in relevant cell lines.
The cellular activity of Compound 4h was reported in the 4T1 breast cancer cell line.[6][7][8] For a more direct comparison in FGFR-amplified lines, data for a similar novel inhibitor, Compound 10h, is included, demonstrating potent low nanomolar anti-proliferative effects in FGFR-dependent cell lines.
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound against an FGFR kinase.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Compound 4h) in a suitable solvent like DMSO.
-
Prepare a 3X solution of the target FGFR kinase and a europium-labeled anti-tag antibody in kinase buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilutions. Include wells with DMSO only for high control (0% inhibition) and a known potent inhibitor for low control (100% inhibition).
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Calculate the emission ratio and plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (Sulforhodamine B Assay)
This assay measures cell density based on the cellular protein content, providing a quantitative measure of growth inhibition.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., SNU-16, KATO III) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for 72 hours. Include vehicle-treated wells as a control.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[6]
-
Wash the plates four times with slow-running tap water to remove the TCA and air-dry the plates.
-
Add 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Remove the unbound dye by washing the plates four times with 1% (v/v) acetic acid.[6]
-
-
Data Acquisition and Analysis:
-
Air-dry the plates completely.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Measure the absorbance at 510 nm using a microplate reader.[6]
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising foundation for the development of potent and selective FGFR inhibitors. As demonstrated by Compound 4h, derivatives of this core structure can achieve low nanomolar efficacy against key FGFR isoforms, rivaling established multi-kinase inhibitors like Lenvatinib.[6][7][8][9] Further optimization of this scaffold, as seen with related compounds, can lead to highly effective anti-proliferative agents in FGFR-dependent cancer models. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such novel inhibitors, enabling a thorough comparison with existing therapeutic alternatives.
References
- 1. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Analytical Methods for Purity Determination of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Introduction
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, a substituted 7-azaindole, serves as a critical building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds, including kinase inhibitors used in oncology. Given its role as a key starting material, the purity of this compound is paramount, as impurities can have downstream effects on reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound. We will delve into the principles, experimental design, and comparative performance of various techniques, offering field-proven insights to guide researchers, analytical scientists, and quality control professionals in selecting the most appropriate method for their specific needs.
Pillar 1: The Chromatographic Workhorses: HPLC and GC
Chromatographic techniques are the cornerstone of purity analysis, offering the high resolving power necessary to separate the main compound from structurally similar impurities and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is fundamentally dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
For a compound like this compound, which is a polar, heterocyclic amine with a relatively high boiling point, HPLC is generally the more suitable and widely used technique. Its ability to analyze non-volatile and thermally labile compounds at ambient temperatures makes it the default choice.
-
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most effective mode for this type of molecule. The nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase is used for elution. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
-
Column Selection: A C18 column is the standard choice due to its versatility and robustness. The particle size (e.g., 3.5 µm) and column dimensions (e.g., 4.6 x 150 mm) are chosen to balance efficiency, resolution, and analysis time.
-
Mobile Phase Composition: A mixture of an aqueous buffer (like ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) is typical. The buffer controls the pH, which is critical for ensuring the consistent ionization state of the amine group, thereby leading to sharp, symmetrical peaks. A gradient elution (where the proportion of the organic modifier is increased over time) is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable timeframe.
-
Detection: The fused aromatic ring system in this compound contains a strong chromophore, making UV-Vis detection highly effective. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive peak identification and characterization of unknown impurities based on their mass-to-charge ratio.
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): A Conditional Alternative
GC requires the analyte to be volatile and thermally stable. While this compound has limited volatility, GC analysis may be possible, but it often necessitates derivatization to increase volatility and prevent on-column degradation.
The primary amine group in the molecule can interact with the active sites in the GC column, leading to poor peak shape (tailing) and reduced response. Derivatization, for instance, by silylation (e.g., with BSTFA), masks the active proton of the amine group, reducing its polarity and increasing its volatility. However, the derivatization step adds complexity and can be a source of analytical error if not carefully controlled.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Applicability | Ideal for non-volatile and thermally labile compounds. Direct analysis is possible. | Requires volatile and thermally stable compounds. Derivatization is often necessary. |
| Selectivity | High, with a wide range of stationary and mobile phases available. | High, particularly with high-resolution capillary columns. |
| Sensitivity | Good to excellent, especially with MS detection. | Excellent, particularly with detectors like FID and MS. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Can be faster, but sample preparation (derivatization) can be time-consuming. |
| Complexity | Method development can be complex, but routine analysis is straightforward. | The need for derivatization adds a layer of complexity and potential for error. |
Workflow for Method Selection
Caption: Decision workflow for choosing between HPLC and GC.
Pillar 2: Spectroscopic Confirmation and Orthogonal Purity Assessment
While chromatography is excellent for separation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide orthogonal data that are crucial for structural confirmation and a more complete purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation of organic molecules.
-
¹H and ¹³C NMR: These experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum serve as a fingerprint for this compound. Impurities will present as additional, unassigned signals.
-
Quantitative NMR (qNMR): This powerful technique can be used for purity determination without the need for a reference standard of the analyte itself. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to that of the internal standard.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the analyte and its fragments. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for impurity identification.
-
Molecular Weight Confirmation: The molecular ion peak in the mass spectrum confirms the identity of the main peak in the chromatogram.
-
Impurity Identification: The mass spectra of minor peaks can be used to propose structures for unknown impurities, which is invaluable for understanding degradation pathways and synthetic byproducts.
Complementary Nature of Spectroscopic Techniques
Caption: Integration of LC-MS and NMR for a full purity profile.
Pillar 3: Method Validation - The Trustworthiness Framework
A developed analytical method is only reliable if it is validated. Method validation ensures that the method is suitable for its intended purpose. Key validation parameters, as outlined in guidelines from the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Conclusion and Recommendations
For the comprehensive purity determination of this compound, a multi-faceted approach is recommended:
-
Primary Method for Routine Quality Control: A validated RP-HPLC method with UV detection is the most robust, reliable, and practical choice for routine purity analysis and quality control due to its high resolving power and direct applicability.
-
For Impurity Profiling and Identification: LC-MS is indispensable. It combines the separation power of HPLC with the definitive identification capabilities of MS, making it the gold standard for characterizing unknown impurities.
-
For Structural Confirmation and as an Orthogonal Purity Method: NMR spectroscopy , particularly ¹H NMR, should be used for identity confirmation. qNMR can be employed as a powerful, non-chromatographic method for orthogonal purity assessment, providing a high degree of confidence in the overall purity value.
By integrating these complementary techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for this compound, ensuring the quality and consistency of this critical synthetic intermediate.
A Comparative Guide to the Kinase Inhibitory Profile of Substituted 7-Azaindoles
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its ability to mimic the adenine hinge-binding motif of ATP.[1][2] This guide provides an in-depth technical comparison of the kinase inhibitory profiles of variously substituted 7-azaindoles, grounded in experimental data and established scientific principles. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, present comparative data, and provide detailed experimental protocols to empower your own research endeavors.
The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibition
The 7-azaindole core is a bioisostere of indole and purine, and its key feature is the nitrogen atom at the 7-position of the bicyclic ring system. This nitrogen, along with the pyrrole-like NH group, forms two crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][2] This bidentate hydrogen bonding is a cornerstone of the scaffold's success. Beyond this hinge-binding capability, the 7-azaindole ring offers multiple positions for substitution (C3, C4, C5, C6, and N1), allowing for the fine-tuning of inhibitory activity and selectivity against a wide array of kinases.[1][2]
Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions
The kinase inhibitory profile of a 7-azaindole derivative is profoundly influenced by the nature and position of its substituents. Understanding these structure-activity relationships is paramount for rational drug design.
C3-Position: A Gateway to Potency and Selectivity
The C3 position is a common site for modification and often dictates the potency and selectivity of the inhibitor. Large aromatic or heteroaromatic groups at this position can extend into the hydrophobic pocket of the kinase, forming additional interactions that enhance binding affinity.
For instance, in the context of Rho kinase (ROCK) inhibitors, substitution at the 3-position of the 7-azaindole led to compounds with excellent ROCK inhibitory potency and high selectivity against the closely related kinase PKA.[3][4] Similarly, in the development of PI3Kγ inhibitors, the introduction of a 4-pyridyl moiety at the C3 position resulted in a significant increase in potency.[5] The orientation of substituents at C3 is also critical; for example, a 3-pyridyl analogue of a PI3Kγ inhibitor showed greater potency than the corresponding 2-pyridyl analogue, suggesting that a hydrogen bond acceptor extending outwards from the core is advantageous.[5]
C4-Position: Modulating Selectivity
Substitutions at the C4 position can influence the conformation of the inhibitor and its interactions with the solvent-exposed region of the ATP-binding site. This position is often exploited to enhance selectivity. For example, in the development of selective Aurora B/C inhibitors, a pyrazole scaffold was attached to the C4 position of a 7-azaindole fragment, leading to the highly selective inhibitor GSK1070916.
C5-Position: Fine-Tuning Physicochemical Properties and Potency
The C5 position is another key site for modification. Substituents at this position can impact the inhibitor's solubility, metabolic stability, and potency. In the pursuit of novel PI3K inhibitors, SAR studies revealed that modifications at the 5-position of the 7-azaindole ring were well-tolerated and could be used to optimize the compound's properties.[6]
Comparative Kinase Inhibitory Profiles
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative substituted 7-azaindoles against a panel of kinases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| 7-Azaindole Derivative | Target Kinase | IC50 (nM) | Reference |
| C-3 aryl-7-azaindole derivative 94 | JAK2 | 260 | [7] |
| 7-azaindole derivative 97 | JAK2 | 1 | [7] |
| 7-azaindole derivative 164 | CDK1 | 7 | [7] |
| 7-azaindole derivative 164 | CDK2 | 3 | [7] |
| 7-azaindole analogue 178d | VEGFR2 | 37 | [7] |
| 6-azaindole derivative 178c | VEGFR2 | 48 | [7] |
| 6-azaindole derivative 178c | GSK3β | 9 | [7] |
| 6-azaindole derivative 178c | FLT-3 | 18 | [7] |
| Compound 8l (bearing a benzocycloalkanone motif) | Haspin | 14 | [8] |
| Compound 8g (bearing a benzocycloalkanone motif) | CDK9/CyclinT | Dual Inhibitor | [8] |
| Compound 8h (bearing a benzocycloalkanone motif) | Haspin | Dual Inhibitor | [8] |
Key Signaling Pathways Targeted by 7-Azaindole Inhibitors
The therapeutic potential of 7-azaindole kinase inhibitors stems from their ability to modulate critical cellular signaling pathways implicated in diseases such as cancer and inflammation.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer.
Caption: VEGFR-2 signaling cascade leading to cell proliferation and angiogenesis.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in inflammation and apoptosis.
Caption: The p38 MAPK signaling pathway responding to stress and inflammation.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for regulating mitosis. Their overexpression is frequently observed in cancer, making them attractive therapeutic targets.
Caption: Roles of Aurora A and B kinases in ensuring proper mitosis.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling, regulating immune responses, cell proliferation, and survival.
Caption: The JAK-STAT signaling pathway transducing cytokine signals.
Experimental Protocols: A Guide to Determining Kinase Inhibitory Profiles
Accurate and reproducible experimental data are the bedrock of any comparative analysis. Here, we provide a detailed, step-by-step methodology for a common in vitro kinase inhibition assay, the LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of a kinase inhibitor.
Detailed Protocol: LANCE® Ultra TR-FRET Kinase Assay
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
ATP
-
Test compound (substituted 7-azaindole)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
LANCE® Detection Buffer
-
EDTA (for stopping the reaction)
-
384-well white OptiPlate™
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase solution in kinase buffer.
-
Prepare a 4X ULight™-peptide substrate and 4X ATP solution in kinase buffer. The optimal concentrations of substrate and ATP should be determined empirically for each kinase, typically at or near their respective Km values.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the combined 4X ULight™-peptide substrate and 4X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Reaction Termination and Detection:
-
Prepare a 4X stop solution containing EDTA in LANCE® Detection Buffer.
-
Stop the kinase reaction by adding 5 µL of the 4X stop solution to each well.
-
Prepare a 4X Europium-labeled anti-phospho-specific antibody solution in LANCE® Detection Buffer.
-
Add 5 µL of the 4X antibody solution to each well. The final volume is now 20 µL.
-
-
Final Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~320-340 nm, emission at ~615 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to the emission at 615 nm.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Conclusion
The 7-azaindole scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel kinase inhibitors. As this guide has demonstrated, the strategic placement of substituents on the 7-azaindole ring allows for the modulation of potency and selectivity against a wide range of kinase targets. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the full potential of this privileged scaffold in the development of next-generation therapeutics. The data and protocols presented herein are intended to serve as a valuable resource to guide and accelerate these critical drug discovery efforts.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Gram-Scale Production of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine: A Comparative Guide to Synthetic Route Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical analysis and validation of a proposed synthetic route for the gram-scale production of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine. As a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors, a robust and scalable synthesis of this 7-azaindole derivative is of significant interest.[1] This document offers a comparative analysis of synthetic strategies, detailed experimental protocols, and supporting data to guide researchers in establishing an efficient and reliable production method.
Introduction: The Significance of this compound
This compound, also known as 4-amino-5-bromo-7-azaindole, is a key intermediate in the synthesis of a variety of biologically active molecules. The 7-azaindole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. The bromine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, while the 4-amino group is a critical pharmacophoric feature in many kinase inhibitors.
Proposed Primary Synthetic Route: A Multi-Step Approach from 7-Azaindole
Based on a comprehensive review of existing literature, a robust multi-step synthesis commencing from the readily available 7-azaindole is proposed. This route involves a sequence of halogenation, nitration, and amination steps. A similar strategy has been successfully demonstrated on a large scale for the synthesis of a related intermediate, 5-bromo-4-chloro-3-nitro-7-azaindole, highlighting the industrial applicability of this approach.[2]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS No. 1190317-11-3). As a brominated heterocyclic compound used in pharmaceutical development and chemical synthesis, its disposal requires rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Identification and Essential Risk Assessment
Before any handling or disposal operations commence, a thorough understanding of the compound's hazard profile is mandatory. This compound and structurally similar compounds are classified as hazardous.[1][3] The primary risks are associated with acute toxicity, irritation, and serious eye damage. The environmental hazards, particularly long-term effects on aquatic life, necessitate that this chemical is treated as hazardous waste.[1]
A summary of the hazard classifications according to the Globally Harmonized System (GHS) is presented below. This data is synthesized from safety data sheets for the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, and its close derivatives, which share a common hazardous core structure.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][5] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
The causality behind these classifications lies in the compound's chemical reactivity. The pyrrolopyridine core and the bromine substituent can interact with biological macromolecules, leading to irritation and toxicity upon exposure.
Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted with appropriate engineering controls and PPE.
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][6] Eyewash stations and safety showers must be readily accessible.[1]
Mandatory Personal Protective Equipment (PPE):
The selection of PPE is the last line of defense and must be appropriate for the risks identified.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5][6] Standard safety glasses are insufficient due to the risk of serious eye damage.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before use and disposed of after handling the compound. Employ proper glove removal technique to avoid skin contact.[5][6]
-
Protective Clothing: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant overalls may be necessary to prevent skin contact.[5]
-
Respiratory Protection: If dust generation is unavoidable or engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[5]
Accidental Spill Management Protocol
An immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access to the area.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4][5]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Contain the Spill: Prevent the spread of the material.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container clearly labeled as hazardous waste.[6][7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[6] Collect all cleaning materials (wipes, gloves, etc.) in the same hazardous waste container.
-
Package for Disposal: Securely seal the container and label it with the chemical name and hazard warnings.[8]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Chemical Waste Disposal Procedure
Disposal of this compound must be treated as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4][6]
Step 1: Waste Characterization and Segregation
-
Characterize: This compound is classified as hazardous waste due to its toxicity and ecotoxicity.
-
Segregate: Keep this waste stream separate from other chemical wastes unless instructed otherwise by your EHS office. Halogenated organic waste is often incinerated under specific conditions, and mixing it with non-halogenated streams can complicate and increase the cost of disposal.
Step 2: Containerization
-
Primary Waste: Collect all waste containing this compound (e.g., residual solid, contaminated weighing paper, reaction residues) in a designated, compatible, and sealable container.[4][7]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated must be placed in the same designated waste container.[6]
Step 3: Labeling
-
Content: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Hazards: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones or exclamation mark for toxicity, corrosion for eye damage, and dead tree for environmental hazard).[1]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[1][4]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended disposal method for brominated organic compounds is high-temperature incineration at an approved facility.[4][9] This ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. angenechemical.com [angenechemical.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
